4-(Dimethylamino)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(dimethylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(2)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDPEUJSIWFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177618 | |
| Record name | 4-(Dimethylamino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23050-91-1 | |
| Record name | 4-(Dimethylamino)-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)salicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023050911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)salicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Dimethylamino)salicylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3JHD5WP53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-(Dimethylamino)-2-hydroxybenzoic acid chemical properties
An In-Depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: This guide is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of data, offering a synthesized understanding of this compound. The narrative is structured to provide not just the "what" but the "why"—elucidating the causal relationships between the molecule's structure, its chemical behavior, and its utility in a laboratory and developmental context.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 4-(Dimethylamino)salicylic acid, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a hydroxyl group at position 2 and a dimethylamino group at position 4. This specific arrangement of electron-donating groups (hydroxyl and dimethylamino) and an electron-withdrawing group (carboxylic acid) imparts a unique set of properties that make it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.[1]
The presence of both acidic (carboxylic acid, phenol) and basic (tertiary amine) functional groups suggests amphoteric behavior and significant potential for intramolecular and intermolecular hydrogen bonding, which governs its solubility and crystalline structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid | [1][2] |
| CAS Number | 23050-91-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | [4] |
| Exact Mass | 181.0739 g/mol | [2] |
| Solubility | Soluble in polar organic solvents.[1] The parent compound, 4-hydroxybenzoic acid, is soluble in alcohol, ether, and acetone, and sparingly soluble in water.[5][6] |
| Topological Polar Surface Area | 60.8 Ų |[2] |
Spectroscopic and Structural Elucidation
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region would display a characteristic splitting pattern influenced by the substitution. The two methyl groups on the nitrogen will appear as a singlet, likely around 3.0 ppm. The acidic protons (OH and COOH) will be broad singlets with chemical shifts highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would reveal nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will appear in the 100-160 ppm range, with their specific shifts influenced by the electronic effects of the substituents. The N-methyl carbons will be visible as a single peak in the aliphatic region (around 40 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 181.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups.
-
O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group, which will overlap with the phenolic O-H stretch.
-
C=O Stretch: A strong, sharp peak corresponding to the carbonyl of the carboxylic acid should appear around 1670-1700 cm⁻¹.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ region is characteristic of the aryl-amine C-N bond.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-(substituted)-2-hydroxybenzoic acids often involves modifications of the Kolbe-Schmitt reaction or related carboxylation methods. A plausible route for this compound starts from 3-dimethylaminophenol.
-
Carboxylation of 3-Dimethylaminophenol: This is analogous to the synthesis of 4-aminosalicylic acid from m-aminophenol.[7] The phenoxide, generated by treating 3-dimethylaminophenol with a strong base (e.g., potassium carbonate), is heated under a high pressure of carbon dioxide. The electrophilic CO₂ attacks the electron-rich aromatic ring, with carboxylation occurring preferentially at the position ortho to the powerful activating hydroxyl group.
Core Reactivity Principles
The chemical behavior is dictated by the interplay of its three functional groups.
Caption: Electronic effects governing the reactivity of the aromatic core.
-
Aromatic Ring: The dimethylamino and hydroxyl groups are strong activating, ortho-, para-directing groups due to resonance (+R effect). The carboxylic acid is a deactivating, meta-directing group (-R effect). The net effect is a highly activated aromatic ring, making it susceptible to electrophilic aromatic substitution reactions like halogenation and nitration. The positions ortho and para to the powerful activating groups are the most nucleophilic.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification (e.g., with an alcohol under acidic conditions) and amide bond formation (e.g., via an acyl chloride intermediate).
-
Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to form salts with bases.
Applications in Research and Drug Development
The unique substitution pattern of this compound makes it a valuable building block for more complex molecular architectures.[1]
-
Scaffold for Bioactive Molecules: In drug discovery, salicylic acid derivatives are well-known for their anti-inflammatory properties.[8] The introduction of the dimethylamino group modulates the electronic properties and lipophilicity of the molecule, which can be leveraged to tune binding affinity for biological targets, improve pharmacokinetic profiles (ADME), or explore new biological activities.
-
Precursor for Dyes and Ligands: The electron-rich nature of the ring and the presence of coordinating groups (hydroxyl, carboxylate) make it a candidate precursor for synthesizing dyes or ligands for coordination chemistry.[9]
-
Potential as a MALDI Matrix: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a key technique for analyzing large biomolecules like proteins and peptides. The "matrix" is a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating soft ionization. Dihydroxybenzoic acid (DHB) is a common MALDI matrix.[10][11] While this compound is not a conventional matrix, its structural similarity to DHB and other hydroxybenzoic acids suggests it could be investigated for this purpose, particularly for analytes with specific hydrophobicity or chemical properties. The dimethylamino group could enhance its UV absorption at specific laser wavelengths (e.g., 337 nm) and alter co-crystallization properties.[12][13]
Experimental Protocol: MALDI-MS Sample Preparation
This protocol provides a self-validating, field-proven methodology for using a hydroxybenzoic acid-type compound as a MALDI matrix. The key to success is achieving a homogenous co-crystallization of the matrix and analyte.
Step-by-Step Methodology
-
Matrix Solution Preparation (10 mg/mL):
-
Rationale: A saturated or near-saturated solution is required to ensure rapid and uniform crystal formation upon solvent evaporation.
-
Procedure: a. Weigh 10 mg of this compound into a 1.5 mL microcentrifuge tube. b. Add 1 mL of a solvent mixture, typically 50:50 (v/v) acetonitrile and water, containing 0.1% trifluoroacetic acid (TFA). The acetonitrile promotes solubility of the organic matrix, the water dissolves the analyte, and the TFA aids in analyte ionization (protonation). c. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If saturation is reached, centrifuge briefly and use the supernatant. The solution should be prepared fresh daily.[10]
-
-
Analyte Preparation:
-
Rationale: The analyte should be at a concentration suitable for detection (typically low picomole to femtomole range on the target).
-
Procedure: Dissolve the peptide or protein sample in 0.1% TFA in water to a final concentration of approximately 1-10 pmol/µL.
-
-
Sample Spotting (Dried-Droplet Method):
-
Rationale: This is the most common method for achieving co-crystallization. The goal is to create a "sweet spot" of fine, homogenous crystals.
-
Procedure: a. Pipette 0.5–1.0 µL of the analyte solution onto the MALDI target plate. b. Immediately add 0.5–1.0 µL of the matrix solution to the analyte droplet on the target. c. Gently mix the droplet by pipetting up and down a few times. d. Allow the droplet to air-dry completely at room temperature. This may take several minutes. A characteristic crystalline ring often forms, with the best signals frequently found at the rim of the spot.[11]
-
-
Data Acquisition:
-
Rationale: The laser is fired at the crystalline spot, and the instrument analyzes the time-of-flight of the desorbed, ionized molecules.
-
Procedure: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Calibrate the instrument using a standard of known mass. c. Acquire spectra by firing the laser across different areas of the crystalline spot to find the region yielding the highest signal intensity and resolution.
-
Caption: Workflow for MALDI-MS sample preparation and analysis.
Safety, Handling, and Storage
As a prudent laboratory practice, this compound should be handled with care, assuming it may have uninvestigated toxicological properties.[14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[15][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16]
-
Conclusion
This compound is a multifaceted chemical compound whose value lies in the strategic placement of its functional groups. Its activated aromatic system, coupled with the reactive handles of its carboxylic acid and hydroxyl moieties, establishes it as a versatile platform for synthetic chemistry. For researchers in drug development, it represents a tunable scaffold for creating novel bioactive agents. While its application as a primary MALDI matrix is still exploratory, its structural characteristics warrant investigation. Proper understanding of its properties, reactivity, and handling is paramount to safely and effectively harnessing its potential in a research setting.
References
- 1. 23050-91-1(this compound) | Kuujia.com [kuujia.com]
- 2. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 23050-91-1 [matrix-fine-chemicals.com]
- 4. CAS 23050-90-0: 4-(Diethylamino)-2-hydroxybenzoic acid [cymitquimica.com]
- 5. 4-Hydroxybenzoic acid ReagentPlus , = 99 99-96-7 [sigmaaldrich.com]
- 6. 4-Hydroxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]
- 7. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-(Diethylamino)-2-hydroxybenzoic Acid|CAS 23050-90-0 [benchchem.com]
- 10. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 11. Rutgers_MS_Home [react.rutgers.edu]
- 12. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(4'-Hydroxybenzeneazo)benzoic acid (HABA) MALDI-MS Matrix [proteochem.com]
- 14. biosynth.com [biosynth.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzoic acid (CAS 23050-91-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone in the synthesis of complex organic molecules, 4-(Dimethylamino)-2-hydroxybenzoic acid (CAS 23050-91-1) presents a unique scaffold for innovation across multiple scientific disciplines. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. Instead, it offers a holistic understanding of this versatile compound, grounded in the principles of synthetic chemistry, analytical science, and medicinal chemistry. Herein, we explore not just the "what" but the "why"—elucidating the rationale behind synthetic strategies, the nuances of analytical characterization, and the potential that lies within its application as a building block for novel chemical entities.
Molecular Overview and Physicochemical Properties
This compound, also known as 4-(Dimethylamino)salicylic acid, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a hydroxyl group at the 2-position and a dimethylamino group at the 4-position. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.
The electron-donating nature of the dimethylamino group and the hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution. The presence of both acidic (carboxylic acid and phenol) and basic (tertiary amine) moieties imparts amphoteric characteristics to the molecule.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 23050-91-1 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid | [2] |
| Appearance | White to off-white crystalline solid (typical) | |
| Melting Point | 135-145 °C (decomposes) | |
| Boiling Point | 368.4 °C at 760 mmHg (predicted) | |
| Solubility | Soluble in polar organic solvents | |
| pKa | (Predicted values would be available) | |
| LogP | 2.1 (predicted) | [2] |
Synthesis and Purification
Synthetic Pathway 1: Kolbe-Schmitt Carboxylation of 3-(Dimethylamino)phenol
The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[3][4] In this proposed synthesis, 3-(dimethylamino)phenol would be the starting material.
Reaction Scheme:
Figure 1: Proposed synthesis via Kolbe-Schmitt reaction.
Experimental Protocol (Proposed):
-
Formation of the Phenoxide: In a high-pressure reactor, 3-(dimethylamino)phenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an anhydrous solvent to form the corresponding phenoxide salt. The choice of base is critical as it can influence the regioselectivity of the carboxylation.
-
Carboxylation: The reactor is then pressurized with carbon dioxide gas at elevated temperature and pressure (e.g., 125-150 °C, >100 atm). The phenoxide acts as a nucleophile, attacking the carbon dioxide to form a carboxylate intermediate.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the pressure is released. The reaction mixture is then acidified with a mineral acid, such as sulfuric acid or hydrochloric acid, to protonate the carboxylate and phenoxide groups. The desired product, this compound, will precipitate out of the aqueous solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Rationale: The hydroxyl group of the phenol directs the carboxylation primarily to the ortho position. The electron-donating dimethylamino group further activates the ring, potentially increasing the reaction rate.
Synthetic Pathway 2: N-Methylation of 4-Aminosalicylic Acid
An alternative approach involves the methylation of the amino group of 4-aminosalicylic acid (4-ASA), a commercially available compound.[5]
Reaction Scheme:
Figure 2: Proposed synthesis via N-methylation.
Experimental Protocol (Proposed):
-
Reaction Setup: 4-Aminosalicylic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Deprotonation: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the carboxylic acid, phenolic hydroxyl, and amino groups.
-
Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide (at least two equivalents), is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the methylation of the amino group to completion.
-
Workup and Isolation: The reaction is quenched with water, and the pH is adjusted with an acid to precipitate the product. The solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization.
Rationale: This method leverages a readily available starting material. The key challenge is to achieve selective N,N-dimethylation without significant O-methylation of the hydroxyl or esterification of the carboxylic acid. The choice of base, solvent, and temperature is critical to control the selectivity of the reaction.
Analytical Characterization
A robust analytical workflow is essential for confirming the identity and purity of synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of a reaction.
Proposed HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol | The acidic modifier improves peak shape for the carboxylic acid. A gradient elution may be necessary to separate the product from starting materials and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at ~254 nm and ~310 nm | The aromatic ring will have a strong absorbance in the UV region. Monitoring at multiple wavelengths can help in identifying impurities. |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C | Provides reproducible retention times. |
This method is based on established protocols for the analysis of similar hydroxybenzoic acids.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Expected signals include:
-
A singlet for the six protons of the dimethylamino group.
-
Signals for the aromatic protons, with their multiplicity and coupling constants revealing their substitution pattern.
-
Broad singlets for the acidic protons of the hydroxyl and carboxylic acid groups, which are exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.
Published spectral data for the closely related 4-(diethylamino)-2-hydroxybenzoic acid can be used as a reference for interpreting the spectra.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for this molecule and will likely show the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups (e.g., by silylation) may be necessary for GC-MS analysis to improve volatility. The fragmentation pattern can provide valuable structural information. The NIST Mass Spectrometry Data Center provides data for 4-(dimethylamino)salicylic acid (NIST Number: 235156) which shows characteristic fragments.[2]
Figure 3: A typical analytical workflow for compound characterization.
Applications in Research and Drug Development
This compound serves as a valuable building block in several areas of chemical research and development, primarily due to its reactive functional groups and its activated aromatic ring.
Intermediate in Dye Synthesis
The structurally similar compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, is a key intermediate in the synthesis of hot-sensitive and pressure-sensitive dyes used in thermal paper and carbonless copy paper.[9] The dimethylamino analog can be expected to have similar applications, where the dimethylamino group acts as a powerful auxochrome, influencing the color and properties of the final dye molecule.
Precursor for Bioactive Molecules
The scaffold of this compound is present in various compounds with potential biological activity. Its derivatives are of interest in medicinal chemistry for the development of new therapeutic agents.
-
Antimicrobial Agents: Azo derivatives of 4-hydroxybenzoic acid have been synthesized and shown to possess potent antibacterial activity. The incorporation of the dimethylamino group could further modulate this activity.
-
Enzyme Inhibitors: Derivatives of salicylic acid are known to have a wide range of biological activities. For example, 4-methylsalicylic acid derivatives have been shown to inhibit alkaline phosphatases and exhibit immunosuppressive activity.
While no marketed drugs directly contain the this compound moiety, its structural motifs are found in various biologically active compounds, making it an attractive starting point for the synthesis of new drug candidates.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
GHS Hazard Statements: Based on data for the compound, it is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a multifaceted chemical entity with significant potential as a synthetic intermediate. Its unique combination of functional groups provides a rich platform for the creation of a diverse range of molecules, from advanced dye materials to novel therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and chemical reactivity is paramount for any researcher seeking to unlock its full potential. This guide has aimed to provide a comprehensive and insightful overview to aid in this endeavor, fostering a deeper appreciation for the causality behind experimental choices and promoting a culture of scientific integrity.
References
- 1. mzCloud – 4 Dimethylamino benzoic acid [mzcloud.org]
- 2. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. prepchem.com [prepchem.com]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. 4-(Diethylamino)-2-hydroxybenzoic acid | C11H15NO3 | CID 89977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
4-(Dimethylamino)-2-hydroxybenzoic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-(Dimethylamino)-2-hydroxybenzoic Acid
Introduction
This compound, also known as 4-(Dimethylamino)salicylic acid, is a specialized aromatic organic compound. As a derivative of salicylic acid, it possesses a unique trifecta of functional groups: a carboxylic acid, a hydroxyl group (phenol), and a tertiary amine. This distinct substitution pattern on the benzene ring imparts specific physicochemical properties and opens avenues for its application as a versatile building block in medicinal chemistry, materials science, and organic synthesis. This guide provides a detailed exploration of its molecular structure, physicochemical characteristics, and the analytical methodologies employed for its characterization, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The molecular architecture of this compound dictates its behavior in chemical and biological systems. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 23050-91-1 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1] |
| Monoisotopic Mass | 181.0739 Da | [3] |
| Predicted XLogP3 | 2.1 | [1][3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| SMILES | CN(C)C1=CC(=C(C=C1)C(=O)O)O | [1][3] |
| InChIKey | SJIDPEUJSIWFAE-UHFFFAOYSA-N | [1][3] |
Molecular Structure Elucidation: A Spectroscopic Approach
Determining and confirming the molecular structure of a compound like this compound is a foundational step in any research endeavor. It relies on a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
-
Aromatic Protons (3H): The three protons on the benzene ring would appear in the aromatic region (typically 6.0-8.0 ppm). Due to the electron-donating effects of both the -OH and -N(CH₃)₂ groups, these protons would be shifted upfield compared to unsubstituted benzoic acid. Their splitting patterns (doublets, doublet of doublets) would be complex due to their specific coupling relationships.
-
N-Methyl Protons (6H): The two methyl groups attached to the nitrogen are chemically equivalent. They would produce a sharp singlet peak, typically in the 2.8-3.3 ppm region, integrating to six protons.
-
Acidic Protons (2H): The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in solvents like D₂O. The carboxylic proton is expected at a higher chemical shift (>10 ppm) compared to the phenolic proton.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
-
Carbonyl Carbon (1C): The carbon of the carboxylic acid group would appear significantly downfield, typically in the 165-175 ppm range.
-
Aromatic Carbons (6C): The six carbons of the benzene ring would have distinct chemical shifts based on their attached functional groups. The carbons directly bonded to the oxygen and nitrogen atoms (C2, C4) would be shifted downfield, while the others would appear in the typical aromatic range of 110-150 ppm.
-
N-Methyl Carbons (2C): The two equivalent methyl carbons would produce a single peak in the aliphatic region, typically around 40-50 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands, confirming its key structural features[5][6].
-
O-H Stretch: A very broad band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which would overlap with the phenolic O-H stretch.
-
C=O Stretch: A strong, sharp absorption peak around 1670-1700 cm⁻¹ would indicate the carbonyl group of the carboxylic acid.
-
C=C Stretch: Aromatic ring C=C stretching vibrations would appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The stretching vibration for the aryl-N bond would be observed in the 1250-1360 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the carboxylic acid and the phenol would appear in the 1210-1320 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted collision cross-section data for various adducts of this compound provides advanced structural information[3].
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 182.08118 |
| [M+Na]⁺ | 204.06312 |
| [M-H]⁻ | 180.06662 |
| [M+K]⁺ | 220.03706 |
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 181. A characteristic fragmentation pattern would involve the loss of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45), which is a common fragmentation pathway for benzoic acids[7].
Synthesis and Purification Workflow
Understanding the synthesis of this compound is crucial for ensuring its availability and purity for research and development. A plausible synthetic route can be adapted from the well-established Kolbe-Schmitt reaction or its variations, which are used for synthesizing hydroxybenzoic acids[8].
Proposed Synthetic Pathway
A logical approach involves the carboxylation of 3-(dimethylamino)phenol. This method introduces the carboxylic acid group ortho to the hydroxyl group, a transformation that is mechanistically favored.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative example based on analogous chemical transformations[8]. Researchers should conduct their own risk assessment and optimization.
-
Reactant Preparation: In a high-pressure reactor equipped with mechanical stirring, thoroughly mix dry 3-(dimethylamino)phenol and finely ground anhydrous potassium carbonate in a 1:1.5 molar ratio.
-
Carboxylation: Seal the reactor and purge it with inert gas (e.g., nitrogen) before introducing carbon dioxide (CO₂) to a pressure of 5-10 atm.
-
Heating: Heat the mixture to 150-190°C while stirring vigorously. Maintain these conditions for 6-10 hours. The reaction converts the aminophenol into its potassium salt derivative.
-
Workup: After cooling the reactor to room temperature, carefully vent the CO₂. Dissolve the solid reaction mass in water.
-
Acidification: While stirring the aqueous solution in an ice bath, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 3-4. The target compound will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.
Experimental Protocol: Purification
Purification is critical to obtaining a high-purity compound suitable for drug development and analytical studies. Recrystallization is the most common and effective method[9][10].
-
Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent system, such as an ethanol/water mixture.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes to adsorb impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. The purity can be verified by measuring the melting point and using the spectroscopic techniques described above.
Potential Applications in Research and Drug Development
The unique combination of functional groups in this compound makes it a molecule of significant interest. Its structural motifs are found in various biologically active compounds and functional materials.
Caption: Relationship between molecular features and potential applications.
-
Pharmaceutical Scaffolding: As a salicylic acid derivative, it holds potential for development as an anti-inflammatory, analgesic, or antimicrobial agent[11][12]. The dimethylamino group can be used to modulate properties like solubility, cell permeability, and receptor binding affinity.
-
Dye and Sensor Synthesis: The 4-amino-2-hydroxybenzoyl core is a key component in the synthesis of various dyes and pigments[13][14]. The electron-donating amino group and the aromatic system form a chromophore that can be leveraged in the design of fluorescent probes and chemical sensors.
-
UV Absorbers: Related aminobenzoic acids are known for their ability to absorb UV radiation, making them useful in sunscreen formulations and as stabilizers for plastics[15]. This property warrants investigation for this compound.
Safety and Handling
Proper handling of any chemical substance is paramount in a research environment. Based on aggregated GHS data, this compound presents specific hazards that require appropriate safety measures[1].
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile) and lab coat. Avoid contact with skin. Wash hands thoroughly after handling[16][17]. |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes[16][17]. |
| General Handling | - | Handle in a well-ventilated area or a fume hood to avoid dust inhalation. Store in a tightly closed container in a dry, cool place[18]. |
Conclusion
This compound is a multifaceted molecule whose structure has been thoroughly characterized by a suite of spectroscopic techniques. Its synthesis is achievable through established organic chemistry principles, and its purification is straightforward. The strategic placement of its carboxylic acid, hydroxyl, and dimethylamino groups provides a rich platform for future exploration in drug discovery, materials science, and diagnostics. This guide serves as a foundational resource for scientists aiming to harness the potential of this versatile chemical entity.
References
- 1. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 23050-91-1 [matrix-fine-chemicals.com]
- 3. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 7. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]
- 8. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
- 15. Page loading... [guidechem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
Physical and chemical characteristics of 4-(Dimethylamino)salicylic acid
Introduction
4-(Dimethylamino)salicylic acid, a substituted derivative of salicylic acid, is a compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features—a carboxylic acid group, a hydroxyl group, and a dimethylamino substituent on the benzene ring—impart a distinct combination of physical and chemical properties. This guide provides a comprehensive technical overview of 4-(Dimethylamino)salicylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental characteristics, analytical methodologies, and potential applications, offering insights grounded in established scientific principles.
Core Chemical Identity
A precise understanding of a compound's identity is the foundation of all scientific investigation. 4-(Dimethylamino)salicylic acid is systematically identified by several key descriptors.
The IUPAC name for this compound is 4-(dimethylamino)-2-hydroxybenzoic acid.[1] It is registered under the CAS number 23050-91-1.[1][2][3] The molecular formula is C₉H₁₁NO₃, and it has a molecular weight of approximately 181.19 g/mol .[1]
Table 1: Fundamental Identifiers for 4-(Dimethylamino)salicylic acid
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 23050-91-1 | --INVALID-LINK--, --INVALID-LINK--[1][2] |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)C(=O)O)O | --INVALID-LINK--[1] |
| InChI Key | SJIDPEUJSIWFAE-UHFFFAOYSA-N | --INVALID-LINK--, --INVALID-LINK--[1][2] |
Physicochemical Characteristics
The physical and chemical properties of 4-(Dimethylamino)salicylic acid dictate its behavior in various systems, from solubility in reaction media to its interaction with biological targets.
Physical Properties
At room temperature, 4-(Dimethylamino)salicylic acid is typically a solid. While specific data on its melting and boiling points are not extensively documented in the readily available literature, its parent compound, salicylic acid, has a melting point of 158-161 °C. The introduction of the dimethylamino group would be expected to alter these values.
Solubility is a critical parameter for any compound intended for research or pharmaceutical use. While detailed quantitative solubility data is sparse, general solubility patterns can be inferred from its structure. The presence of the carboxylic acid and hydroxyl groups suggests some solubility in polar protic solvents like water and alcohols, particularly at non-neutral pH where the acidic or basic groups can be ionized. The aromatic ring and dimethylamino group contribute to its solubility in organic solvents.
Table 2: Key Physical Properties of 4-(Dimethylamino)salicylic acid
| Property | Value | Notes |
| Appearance | Solid | General observation for similar compounds. |
| LogP | 2.02 | A measure of lipophilicity.[2] |
| Hydrogen Bond Donor Count | 2 | Computed from the hydroxyl and carboxylic acid groups.[1] |
| Hydrogen Bond Acceptor Count | 4 | Computed from the nitrogen and oxygen atoms.[1] |
| Rotatable Bond Count | 2 | Computed from the structure.[1] |
Chemical Properties
The chemical reactivity of 4-(Dimethylamino)salicylic acid is governed by its functional groups. The carboxylic acid group can undergo esterification and amide bond formation. The phenolic hydroxyl group can be alkylated or acylated. The dimethylamino group is a tertiary amine and can act as a base or a nucleophile. The aromatic ring is activated by the electron-donating hydroxyl and dimethylamino groups, making it susceptible to electrophilic aromatic substitution.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of 4-(Dimethylamino)salicylic acid. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the N-methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups.[1][4] The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[6] The spectrum of 4-(Dimethylamino)salicylic acid would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the C-N stretch of the dimethylamino group.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]
-
UV-Visible (UV-Vis) Spectroscopy : The aromatic nature of 4-(Dimethylamino)salicylic acid results in absorption in the UV-Vis region, which can be useful for quantitative analysis.[1]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-(Dimethylamino)salicylic acid and for its quantitative analysis.[2] A reverse-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, is typically suitable for its separation.[2]
Workflow for Analytical Characterization of 4-(Dimethylamino)salicylic acid
Caption: A typical workflow for the comprehensive analytical characterization of 4-(Dimethylamino)salicylic acid.
Synthesis and Purification
The synthesis of 4-(Dimethylamino)salicylic acid can be approached through various synthetic routes. A common strategy involves the modification of a pre-existing salicylic acid derivative or the construction of the substituted benzene ring through aromatic substitution reactions. While a specific, detailed synthesis protocol for 4-(Dimethylamino)salicylic acid was not found in the provided search results, a general approach can be outlined.
Conceptual Synthesis Pathway
Caption: A conceptual pathway for the synthesis of 4-(Dimethylamino)salicylic acid.
Purification of the crude product is critical to obtain a high-purity compound suitable for research and development. Common purification techniques include recrystallization from an appropriate solvent system and column chromatography. The choice of purification method depends on the nature of the impurities present.
Applications in Research and Development
Substituted salicylic acids are a well-established class of compounds with diverse biological activities.[7] Salicylic acid itself is known for its anti-inflammatory, analgesic, and keratolytic properties.[7][8] The introduction of a dimethylamino group at the 4-position can significantly modulate these properties and introduce new pharmacological activities.
Potential areas of application for 4-(Dimethylamino)salicylic acid include:
-
Drug Discovery : As a scaffold for the synthesis of novel therapeutic agents. The functional groups on the molecule provide handles for further chemical modification to optimize activity and pharmacokinetic properties.
-
Material Science : As a building block for the synthesis of functional polymers and other materials. The aromatic structure and reactive functional groups make it a versatile monomer.
-
Chemical Probes : For studying biological processes. Its fluorescent properties, if any, could be exploited for imaging applications.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-(Dimethylamino)salicylic acid. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, general hazards associated with similar aromatic carboxylic acids and amines should be considered. It is likely to be an irritant to the skin, eyes, and respiratory system.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
4-(Dimethylamino)salicylic acid is a multifaceted compound with a rich chemical profile that makes it a valuable tool for researchers and developers. Its unique combination of functional groups offers numerous possibilities for chemical modification and a wide range of potential applications. A thorough understanding of its physical and chemical characteristics, supported by robust analytical data, is paramount for its effective utilization in scientific endeavors. This guide provides a foundational understanding of this intriguing molecule, intended to support and inspire further research and innovation.
References
- 1. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Dimethylamino)salicylic acid | SIELC Technologies [sielc.com]
- 3. 4-(DIMETHYLAMINO)SALICYLIC ACID [drugfuture.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 4-DIMETHYLAMINOSALICYLIC ACID(23050-91-1) IR Spectrum [m.chemicalbook.com]
- 7. Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Salicylic acid - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals
Introduction: Understanding the Physicochemical Landscape of a Key Building Block
4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(Dimethylamino)salicylic acid[1][2], is a substituted aromatic carboxylic acid of increasing interest in pharmaceutical research and organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a dimethylamino moiety, imparts a specific set of physicochemical properties that are critical to its application as a versatile chemical intermediate. The presence of both acidic and basic functional groups suggests a complex, pH-dependent solubility profile, while the electron-rich aromatic ring may be susceptible to specific degradation pathways.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical framework, outlining the fundamental principles and detailed experimental protocols necessary for researchers to determine these critical parameters. By synthesizing established methodologies with expert insights, this guide empowers scientists to generate reliable data, ensuring the successful application of this compound in their research and development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid | [1][2] |
| CAS Number | 23050-91-1 | [1][3] |
| Molecular Formula | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1] |
| Predicted XLogP3 | 2.1 | [1] |
Solubility Profile: A Critical Parameter for Formulation and Bioavailability
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount consideration in drug development. It directly influences bioavailability, formulation strategies, and the design of in vitro assays. For this compound, the presence of both an acidic carboxylic acid and a basic dimethylamino group predicts a complex solubility behavior that is highly dependent on the pH of the medium.
Anticipated pH-Dependent Solubility
The ionization state of this compound will change with pH, directly impacting its solubility in aqueous media.
-
At low pH (acidic conditions): The dimethylamino group will be protonated, forming a more soluble cationic species.
-
At mid-range pH: The molecule may exist as a zwitterion, with both the dimethylamino group protonated and the carboxylic acid deprotonated. The solubility in this region will be at its minimum (the isoelectric point).
-
At high pH (alkaline conditions): The carboxylic acid will be deprotonated, forming a more soluble anionic species.
The following diagram illustrates the expected ionization states of this compound across a pH spectrum.
Caption: Predicted pH-dependent solubility of this compound.
Solubility in Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Acetonitrile | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Non-polar solvent. |
| Hexane | Insoluble | Non-polar solvent. |
Experimental Protocols for Solubility Determination
To address the absence of specific solubility data, the following detailed protocols are provided for the experimental determination of both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true solubility of a compound at equilibrium and is crucial for pre-formulation and biopharmaceutical classification.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, pH buffers ranging from 2 to 10, methanol, ethanol, DMSO).
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant to a suitable concentration.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
-
Kinetic Solubility Assay
This high-throughput method is valuable for early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add a small volume of the DMSO stock solution to a series of wells containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Perform serial dilutions to create a range of concentrations.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a shorter duration than the thermodynamic assay (e.g., 2 hours).
-
-
Detection of Precipitation:
-
Measure the turbidity or light scattering in each well using a nephelometer. An increase in signal indicates precipitation.
-
-
Quantification (Optional):
-
Alternatively, separate the undissolved precipitate by filtration or centrifugation.
-
Quantify the concentration of the compound remaining in the supernatant using a UV plate reader or LC-MS/MS.
-
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation products that may impact safety and efficacy. Forced degradation studies are essential to identify these liabilities.
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.
Caption: Workflow for forced degradation studies of this compound.
General Protocol for Forced Degradation Studies:
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
-
Stress Conditions:
-
Hydrolytic: Expose the solution to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines. A dark control should be run in parallel.
-
Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
-
Time Points:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the samples using a stability-indicating analytical method (typically HPLC or UPLC) to separate the parent compound from any degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
Couple the LC system to a mass spectrometer (LC-MS) to identify the mass of potential degradation products, aiding in their structural elucidation.
-
Analytical Methodologies for Quantification
A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. While a specific validated method for this compound is not widely published, methods for similar hydroxybenzoic acids can be readily adapted.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is the most common technique for the quantification of small organic molecules.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and ramp up to elute the compound and any more hydrophobic degradants. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at the λmax of this compound (to be determined experimentally, likely in the 250-300 nm range). |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for analyzing samples from complex matrices or for identifying unknown degradation products, LC-MS/MS is the method of choice.
Conceptual LC-MS/MS Method:
-
Chromatography: Utilize a similar HPLC method as described above, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Given the presence of the basic amine and acidic carboxylic acid, both modes are likely to be effective.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific quantitative data for this compound remains to be published, the detailed protocols and methodologies presented herein equip researchers with the necessary tools to generate this critical information. As the use of this compound in drug discovery and development continues to grow, the generation and dissemination of these fundamental physicochemical data points will be invaluable to the scientific community. It is recommended that future work focus on the systematic determination of its solubility in a range of pharmaceutically relevant solvents and buffers, as well as a thorough investigation of its degradation pathways to ensure its robust and reliable application.
References
Spectroscopic Data for 4-(Dimethylamino)-2-hydroxybenzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Dimethylamino)-2-hydroxybenzoic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is synthesized from established spectroscopic principles and available data for structurally related compounds, providing a robust framework for the identification and characterization of this molecule.
Introduction
This compound (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a dimethylamino group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group and hydroxyl group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing carboxylic acid group will deshield the ortho protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 |
| ~6.2 | dd | 1H | H-5 |
| ~6.1 | d | 1H | H-3 |
| ~2.9 | s | 6H | -N(CH₃)₂ |
| ~11.0-13.0 | br s | 1H | -COOH |
| ~9.0-10.0 | br s | 1H | -OH |
Note: The chemical shifts for the acidic protons (-COOH and -OH) can be broad and their positions can vary depending on the solvent and concentration. The predictions are based on the analysis of substituent effects on aromatic systems.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~160 | C-2 (C-OH) |
| ~155 | C-4 (C-N(CH₃)₂) |
| ~130 | C-6 |
| ~105 | C-1 |
| ~103 | C-5 |
| ~98 | C-3 |
| ~40 | -N(CH₃)₂ |
Note: These are predicted chemical shifts based on established substituent effects on the benzene ring.[2]
Experimental Protocol for NMR Spectroscopy
A robust NMR protocol is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR:
-
A proton-decoupled experiment is standard.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-N, and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid, H-bonded) |
| ~3200 | Medium, Broad | O-H stretch (Phenolic) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Medium | C-N stretch (Aromatic amine) |
| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |
| ~850 | Strong | Aromatic C-H bend (out-of-plane) |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[3]
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the KBr pellet method is a common and reliable technique.
KBr Pellet Preparation:
-
Grind a small amount (1-2 mg) of the sample with a pestle in an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4]
-
Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[4]
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrum (ESI)
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.
| m/z | Ion |
| 182.08 | [M+H]⁺ |
| 180.07 | [M-H]⁻ |
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules.
-
Loss of H₂O: A fragment at m/z 164 could be observed due to the loss of water from the carboxylic acid and hydroxyl groups.
-
Loss of CO₂: Decarboxylation could lead to a fragment at m/z 138.
-
Loss of CO: Loss of carbon monoxide from the [M+H-H₂O]⁺ ion could result in a fragment at m/z 136.
The fragmentation of benzoic acids often involves the loss of the carboxyl group or parts of it.[5]
Experimental Protocol for ESI-MS
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to the solvent to promote protonation in positive ion mode, while a small amount of ammonium hydroxide can be used for deprotonation in negative ion mode.
Instrumental Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.
-
MS/MS: For fragmentation studies, a collision-induced dissociation (CID) experiment can be performed on the isolated parent ion ([M+H]⁺ or [M-H]⁻).
Caption: A schematic of the ESI-MS and MS/MS workflow.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to confidently identify and characterize this compound. Adherence to the described methodologies will ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchwith.stevens.edu [researchwith.stevens.edu]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzoic Acid: From Synthesis to Potential Applications
This guide provides a comprehensive technical overview of 4-(Dimethylamino)-2-hydroxybenzoic acid, a substituted salicylic acid derivative of interest to researchers and professionals in drug development and organic synthesis. We will delve into its historical context, plausible synthesis routes with detailed mechanistic insights, physicochemical properties, and potential therapeutic applications based on the bioactivity of related compounds.
Introduction: A Scion of Salicylic Acid
This compound, also known as 4-(dimethylamino)salicylic acid, belongs to the family of substituted hydroxybenzoic acids. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring, places it in the class of salicylic acid derivatives. The addition of a dimethylamino group at the para position significantly influences its electronic properties and, consequently, its chemical reactivity and potential biological activity. While not as extensively studied as some of its close relatives, its unique substitution pattern makes it a valuable scaffold for medicinal chemistry and a target for further investigation.
Historical Context and Discovery
While a specific date or individual credited with the first synthesis of this compound is not well-documented, its emergence can be contextualized within the broader history of aminobenzoic acid derivatives in the early 20th century.[1] The development of this class of compounds was largely driven by the quest for novel therapeutic agents. A noteworthy parallel can be drawn with the discovery and application of 4-aminosalicylic acid (PAS), a structurally similar compound that became a cornerstone in the treatment of tuberculosis in the mid-1940s.[2] The synthesis of such derivatives often relied on established organic reactions adapted for new substrates. It is highly probable that this compound was first prepared through the application of well-known carboxylation reactions to the corresponding aminophenol precursor.
Synthesis and Mechanism: The Kolbe-Schmitt Reaction
The most probable and industrially scalable method for the synthesis of this compound is the Kolbe-Schmitt reaction.[1][2][3][4][5] This powerful carboxylation method is widely used for the synthesis of aromatic hydroxy acids. The reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.
Proposed Synthesis Pathway
The synthesis would commence with 3-(dimethylamino)phenol as the starting material. This precursor can be synthesized from resorcinol and a dimethylamine aqueous solution.[6] The overall synthesis can be envisioned as a two-step process:
-
Formation of the Phenoxide: 3-(Dimethylamino)phenol is treated with a strong base, typically sodium hydroxide, to generate the more reactive sodium 3-(dimethylamino)phenoxide.
-
Carboxylation: The resulting phenoxide is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure.
-
Acidification: The reaction mixture is then acidified to yield the final product, this compound.
Mechanistic Insights of the Kolbe-Schmitt Reaction
The mechanism of the Kolbe-Schmitt reaction is a classic example of electrophilic aromatic substitution on a highly activated ring system.
The phenoxide ion generated in the first step is a potent nucleophile. The electron-donating dimethylamino group further enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by the weak electrophile, carbon dioxide. The reaction typically favors ortho-carboxylation due to the stabilizing interaction between the sodium cation and the oxygen atoms of the phenoxide and the incoming carbon dioxide.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on the known procedures for the Kolbe-Schmitt reaction:
-
Preparation of Sodium 3-(Dimethylamino)phenoxide: In a high-pressure reactor, add 3-(dimethylamino)phenol and an equimolar amount of sodium hydroxide. Heat the mixture under vacuum to remove any water, resulting in the formation of the anhydrous sodium phenoxide.
-
Carboxylation: Pressurize the reactor with carbon dioxide to approximately 5-6 atm and heat to 120-140 °C. Maintain these conditions with constant stirring for several hours.
-
Work-up and Isolation: After cooling the reactor, dissolve the solid reaction mass in water. The resulting solution is then carefully acidified with a mineral acid (e.g., HCl) to a pH of about 4-5.
-
Purification: The precipitated crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. Data for the closely related 4-(diethylamino)-2-hydroxybenzoic acid is also included for comparison.
| Property | This compound | 4-(Diethylamino)-2-hydroxybenzoic acid | Reference |
| CAS Number | 23050-91-1 | 23050-90-0 | [7][8] |
| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₅NO₃ | [8][9] |
| Molecular Weight | 181.19 g/mol | 209.24 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid (predicted) | White to off-white crystalline solid | |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (predicted) | Soluble in polar solvents | |
| pKa | Not available | Not available | |
| LogP (predicted) | 2.1 | 2.8 | [8][9] |
Spectroscopic Characterization
The structural elucidation of this compound can be unequivocally achieved through a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the dimethylamino protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. One would expect to see signals for the two methyl carbons of the dimethylamino group, the six aromatic carbons, and the carbonyl carbon of the carboxylic acid.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The mass spectrum of the related 4-(Dimethylamino)benzoic acid is available for reference.[10]
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively reported, the broader class of hydroxybenzoic acid derivatives is known to possess a wide range of pharmacological effects.[11][12][13][14][15] This suggests that the title compound could be a promising starting point for drug discovery efforts.
Antimicrobial Activity
Many phenolic acids and their derivatives exhibit significant antimicrobial properties.[13][14][16] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The presence of the lipophilic dimethylamino group in this compound might enhance its ability to penetrate bacterial cell walls, potentially leading to potent antibacterial or antifungal activity.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant capabilities, which stem from their ability to scavenge free radicals and chelate metal ions.[12] The hydroxyl group on the aromatic ring is crucial for this activity. By donating a hydrogen atom to a free radical, the phenolic compound becomes a relatively stable radical itself, thus terminating the chain reaction of oxidation.
Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, this compound could also exert anti-inflammatory effects. This dual activity makes it an interesting candidate for the development of drugs targeting diseases with an inflammatory and oxidative stress component, such as neurodegenerative disorders and cardiovascular diseases.
Other Potential Applications
Derivatives of hydroxybenzoic acid have been explored for a variety of other therapeutic applications, including antiviral and anticancer activities.[15] The unique electronic and steric properties conferred by the dimethylamino and hydroxyl groups on the salicylic acid scaffold make this compound a versatile building block for the synthesis of more complex molecules with tailored biological activities.
Conclusion
This compound represents an intriguing yet underexplored member of the substituted salicylic acid family. While its specific discovery and history are not clearly defined, its synthesis can be reliably achieved through the well-established Kolbe-Schmitt reaction. Its physicochemical and spectroscopic properties can be predicted with a high degree of confidence based on its chemical structure and data from analogous compounds. The known biological activities of related hydroxybenzoic acid derivatives suggest that this compound holds potential as a lead compound in the development of new antimicrobial, antioxidant, and anti-inflammatory agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 7. This compound | CAS#:23050-91-1 | Chemsrc [chemsrc.com]
- 8. 4-(Diethylamino)-2-hydroxybenzoic acid | C11H15NO3 | CID 89977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 10. mzCloud – 4 Dimethylamino benzoic acid [mzcloud.org]
- 11. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Unlocking the Therapeutic Potential of 4-(Dimethylamino)-2-hydroxybenzoic Acid: A Guide to Novel Research Frontiers
Introduction: Beyond the Salicylate Scaffold
4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(Dimethylamino)salicylic acid, is a fascinating yet underexplored molecule that holds significant promise for therapeutic innovation.[1] Its structure is a compelling marriage of two key pharmacophores: the well-established anti-inflammatory and analgesic salicylic acid backbone, and the versatile dimethylamino (DMA) moiety. The strategic placement of the electron-donating DMA group at the C4 position of the salicylic acid ring is predicted to significantly alter the molecule's physicochemical and pharmacological properties compared to its parent compound, salicylic acid. This modification can influence its acidity, lipophilicity, and ability to interact with biological targets, opening up a landscape of untapped therapeutic possibilities.[2][3][4]
This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the potential of this compound. We will delve into promising research avenues, propose robust experimental workflows, and provide the scientific rationale to empower the design of groundbreaking studies.
Physicochemical Properties: A Foundation for Innovation
A thorough understanding of the fundamental properties of this compound is paramount for designing meaningful biological assays and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C9H11NO3 | PubChem CID: 89978[1] |
| Molecular Weight | 181.19 g/mol | PubChem CID: 89978[1] |
| CAS Number | 23050-91-1 | SIELC Technologies[5] |
| Synonyms | 4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid | PubChem CID: 89978[1] |
Part 1: Pharmacological Investigations - Charting New Therapeutic Waters
The structural similarity to salicylic acid provides a strong rationale for investigating its potential as an anti-inflammatory, analgesic, and antipyretic agent. However, the presence of the dimethylamino group could introduce novel activities.
Anti-inflammatory and Analgesic Activity: A New Generation of NSAIDs?
Hypothesis: The dimethylamino group will modulate the cyclooxygenase (COX) inhibitory activity of the salicylic acid scaffold, potentially leading to a more potent or safer anti-inflammatory agent.
Scientific Rationale: Salicylic acid and its derivatives are known to exert their anti-inflammatory effects primarily through the inhibition of COX enzymes.[6] The electron-donating nature of the dimethylamino group could enhance the binding affinity to COX enzymes or alter the drug's pharmacokinetic profile, leading to improved efficacy. Conversely, some studies on other molecular scaffolds have shown that a 4-dimethylamino group can decrease anti-inflammatory potency, highlighting the necessity for empirical validation in the context of the salicylate backbone.[7]
Experimental Workflow:
Caption: Workflow for evaluating anti-inflammatory and analgesic potential.
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions to obtain a range of test concentrations. c. In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). d. Incubate at 37°C for a specified time. e. Initiate the reaction by adding arachidonic acid. f. Stop the reaction and measure the absorbance at the recommended wavelength. g. Calculate the IC50 values for both enzymes.
-
Self-Validation: The inclusion of known selective inhibitors for COX-1 and COX-2 serves as a positive control and validates the assay's performance.
Antioxidant Properties: A Dual-Action Therapeutic?
Hypothesis: The phenolic hydroxyl group and the electron-rich dimethylamino group will confer significant antioxidant activity to the molecule.
Scientific Rationale: Salicylates are known to possess antioxidant properties, primarily by scavenging reactive oxygen species (ROS).[8][9] The dimethylamino group, being a strong electron-donating group, can further enhance the molecule's ability to neutralize free radicals. This dual anti-inflammatory and antioxidant profile could be highly beneficial in diseases with a significant oxidative stress component.
Experimental Workflow:
References
- 1. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Dimethylamino)salicylic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4-(Dimethylamino)-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-(Dimethylamino)-2-hydroxybenzoic acid (CAS No. 23050-91-1). As a substituted benzoic acid derivative, this compound presents specific hazards that necessitate rigorous adherence to safety procedures to minimize risk in a laboratory and drug development setting. This document is intended to empower researchers with the knowledge to work with this compound safely and effectively.
Section 1: Understanding the Hazard Profile
This compound is a solid organic compound that, based on aggregated GHS data, is classified as an irritant to the skin and eyes, and may cause respiratory irritation.[1] The toxicological properties of this specific compound have not been exhaustively investigated, therefore, it is prudent to handle it with the care afforded to substances with a higher known hazard level. The presence of a dimethylamino group, a hydroxyl group, and a carboxylic acid on an aromatic ring all contribute to its chemical reactivity and potential biological effects.
Table 1: GHS Hazard Summary for this compound [1]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, preventing all routes of exposure is the primary goal. Engineering controls and appropriate PPE are critical.
Engineering Controls
All handling of solid this compound and its solutions should be conducted in a well-ventilated area.[2][3][4][5] A certified chemical fume hood is mandatory when weighing, transferring, or performing any operation that could generate dust or aerosols. The causality behind this is to prevent inhalation of airborne particles, which can cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for safe handling. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5] | Prevents skin contact which can lead to irritation.[1] |
| Respiratory | A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust is generated.[2] | Minimizes the risk of inhaling particles that may cause respiratory irritation.[1] |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of accidental exposure.
Workflow for Safe Handling
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula to handle the solid material and avoid creating dust.
-
Close the container tightly after use.[2]
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Reaction and Work-up:
-
Conduct all reactions in appropriate glassware within a fume hood.
-
Be aware of potential incompatibilities with strong oxidizing agents.[3]
-
-
Storage:
-
Waste Disposal:
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response
Table 3: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Section 5: Toxicological and Ecological Information
Toxicological Data
There is limited specific toxicological data available for this compound. The GHS classifications are based on data from similar compounds and computational models.[1] It is crucial to handle this compound as potentially harmful and to avoid all direct contact.
Ecological Information
No specific ecological data for this compound was found. As a general precaution for all laboratory chemicals, prevent its release into the environment.[2] Do not allow it to enter drains or waterways.
References
- 1. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
HPLC analysis of carboxylic acids using 4-(Dimethylamino)-2-hydroxybenzoic acid
Application Note & Protocol
Enhanced HPLC Analysis of Carboxylic Acids via Pre-Column Derivatization with 4-(Dimethylamino)-2-hydroxybenzoic acid: A Hypothetical Framework
Abstract
The quantitative analysis of carboxylic acids is a critical function in pharmaceutical development, clinical diagnostics, and food science. A primary analytical challenge is the frequent lack of a strong native chromophore or fluorophore in these molecules, which limits sensitivity in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection[1][2]. Pre-column derivatization is a robust strategy to overcome this limitation by covalently attaching a molecular tag that enhances detectability[1][3]. This application note presents a detailed, albeit theoretical, protocol for the derivatization of carboxylic acids using this compound. The proposed methodology is grounded in established chemical principles of esterification and is designed to serve as a foundational framework for methods development and validation.
Introduction: The Rationale for Derivatization
Many biologically significant carboxylic acids, including fatty acids and intermediates of metabolic pathways, are aliphatic and lack the conjugated bond systems necessary for strong UV absorption[2][4]. Direct analysis of these compounds by HPLC often suffers from poor sensitivity and selectivity. Derivatization addresses this by introducing a functional group with strong molar absorptivity.
This compound (DMHBA) is a promising, though not yet widely documented, candidate for this purpose. Its chemical structure possesses several key features:
-
Aromatic Ring System: Provides a strong UV chromophore.
-
Dimethylamino Group: An electron-donating group that can enhance molar absorptivity and potentially introduce fluorescence characteristics.
-
Hydroxyl and Carboxylic Acid Groups: Potential sites for covalent linkage to the target analyte.
This protocol will focus on a hypothetical esterification reaction between the hydroxyl group of DMHBA and the carboxyl group of the analyte, a common and reliable coupling strategy[1][5].
Principle of the Proposed Derivatization
The proposed derivatization is a two-step process facilitated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Activation of the Carboxylic Acid: EDC activates the carboxylic acid of the analyte to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack and Ester Formation: The hydroxyl group of DMHBA acts as a nucleophile, attacking the activated analyte. This results in the formation of a stable ester bond and the release of a urea byproduct.
The resulting derivative now incorporates the strongly UV-absorbing DMHBA moiety, enabling sensitive detection.
Caption: Proposed reaction mechanism for DMHBA derivatization.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Carboxylic Acid Standards: (e.g., Lauric Acid, Octanoic Acid, Valproic Acid) at 1 mg/mL in Acetonitrile.
-
This compound (DMHBA): 10 mg/mL in anhydrous Acetonitrile.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): 20 mg/mL in anhydrous Acetonitrile (prepare fresh).
-
4-Dimethylaminopyridine (DMAP): 5 mg/mL in anhydrous Acetonitrile.
-
Acetonitrile (ACN): HPLC Grade, anhydrous.
-
Water: HPLC Grade, 18 MΩ·cm.
-
Formic Acid: LC-MS Grade.
-
Syringe Filters: 0.22 µm, PTFE.
3.2. Derivatization Procedure
-
Sample Preparation: In a 2 mL microcentrifuge tube, add 100 µL of the carboxylic acid standard solution.
-
Reagent Addition:
-
Add 200 µL of the DMHBA solution.
-
Add 50 µL of the DMAP catalyst solution.
-
Add 100 µL of the freshly prepared EDC solution to initiate the reaction.
-
-
Reaction Incubation: Vortex the mixture for 30 seconds. Incubate at 60°C for 45 minutes in a heating block.
-
Reaction Quench & Dilution: After incubation, cool the mixture to room temperature. Add 550 µL of the initial mobile phase (e.g., 70:30 ACN:Water) to quench the reaction and bring the total volume to 1 mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.
3.3. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 70 |
| 15.0 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring at the theoretical λmax of the DMHBA derivative (estimated ~280-310 nm, requires experimental verification).
Expected Performance Characteristics (Hypothetical)
The following table outlines the expected performance of this method. These values are theoretical and must be confirmed through rigorous experimental validation.
| Analyte (Example) | Expected Retention Time (min) | Expected LOD (µg/mL) | Expected LOQ (µg/mL) |
| Octanoic Acid | ~5.8 | ~0.05 | ~0.15 |
| Lauric Acid | ~8.2 | ~0.04 | ~0.12 |
| Valproic Acid | ~6.5 | ~0.06 | ~0.18 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Based on a signal-to-noise ratio of 3 and 10, respectively.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Trustworthiness and Method Validation
As this protocol is a theoretical construct, its validation is paramount before implementation for routine analysis. A comprehensive validation plan should adhere to ICH (International Council for Harmonisation) guidelines and include:
-
Specificity: Analysis of blank and placebo samples to ensure no interference at the retention time of the derivatized analytes.
-
Linearity: Analysis of at least five concentration levels to establish the linear range, calculating the correlation coefficient (r² > 0.99).
-
Accuracy: Determined by spike-recovery experiments at multiple concentration levels.
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis on different days with different analysts.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined experimentally based on signal-to-noise ratios.
-
Robustness: Small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) to assess the method's reliability.
Conclusion
This application note provides a scientifically grounded, hypothetical framework for the use of this compound as a pre-column derivatization agent for the HPLC analysis of carboxylic acids. The proposed esterification reaction is a well-established chemical transformation, and the resulting derivative is expected to possess excellent chromophoric properties for sensitive UV detection. While this protocol requires empirical optimization and rigorous validation, it offers a novel and promising avenue for researchers and drug development professionals seeking to enhance the sensitivity and performance of their carboxylic acid assays.
References
LC-MS/MS Method Development for the Quantitative Analysis of 4-(Dimethylamino)-2-hydroxybenzoic Acid Derivatives
An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 4-(Dimethylamino)-2-hydroxybenzoic acid and its related derivatives. These compounds, characterized by their substituted phenolic acid structure, are relevant in various fields of chemical and pharmaceutical research. This guide moves beyond a simple protocol, delving into the rationale behind methodological choices to empower researchers to adapt and troubleshoot effectively. We will cover the entire workflow, from initial analyte assessment and sample preparation to the optimization of chromatographic separation and mass spectrometric detection, culminating in a detailed protocol for method validation according to established international guidelines.
Introduction: A Rational Approach to Method Development
This compound is a salicylic acid derivative featuring both a basic dimethylamino group and acidic phenolic and carboxylic acid moieties.[1] This amphoteric nature, combined with its aromaticity, presents specific considerations for developing a sensitive and selective analytical method. The primary objective of any LC-MS method is to achieve reliable separation from matrix components and accurate quantification. This application note outlines a systematic approach, grounded in the physicochemical properties of the analyte, to build a method that is both robust and fit for purpose. The principles discussed are broadly applicable to other phenolic and amino-benzoic acids.[2][3][4]
Analyte Characterization and Strategic Starting Points
A successful method begins with understanding the analyte. The structure of this compound (Molecular Weight: 181.19 g/mol ) dictates our initial choices.[1]
-
Ionization: The presence of a carboxylic acid and a phenolic hydroxyl group makes the molecule readily deprotonated. Therefore, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) is the logical starting point. This approach is common for phenolic compounds as it often provides high sensitivity and a lower chemical background compared to positive mode.[5][6] While the dimethylamino group could be protonated in positive mode ([M+H]⁺), the acidic protons are typically more labile, making negative mode more efficient.
-
Chromatography: The molecule's aromatic ring and moderate polarity suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal separation technique. A C18 stationary phase is a versatile and effective first choice, offering strong hydrophobic interactions with the benzene ring.
-
Mobile Phase: A standard mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.
-
Aqueous (Solvent A): Water with an acidic modifier. 0.1% formic acid is recommended as it aids in protonating residual silanols on the column packing, improving peak shape, and is volatile, making it compatible with MS detection.[2][5]
-
Organic (Solvent B): Acetonitrile or Methanol. Acetonitrile generally provides sharper peaks and lower backpressure and is an excellent starting point.[5]
-
Caption: Initial strategy based on analyte properties.
Materials and Reagents
| Item | Specification |
| Analyte Standard | This compound, >98% purity |
| Internal Standard (IS) | Salicylic acid-d4, 4-Hydroxybenzoic acid-d4, or other structurally similar, stable isotope-labeled compound |
| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm) |
| Additives | Formic Acid (LC-MS Grade, >99%) |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column) |
| Sample Vials | 1.5 mL amber glass or polypropylene autosampler vials |
| Pipettes | Calibrated precision pipettes and tips |
| Filtration | 0.22 µm PTFE or PVDF syringe filters |
Detailed Protocols
Standard and Sample Preparation
Accuracy starts with preparation. The following protocol is designed for general-purpose analysis. For specific matrices (e.g., plasma, urine), a validated extraction protocol such as protein precipitation or solid-phase extraction would be necessary.[7][8]
Protocol 1: Preparation of Stock and Working Standards
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in 10 mL of methanol in a volumetric flask. This stock should be stored at -20°C.
-
Internal Standard Stock (1 mg/mL): Prepare the IS stock solution similarly.
-
Working Stock (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with 50:50 (v/v) Methanol:Water.
-
Calibration Curve Standards: Perform serial dilutions from the working stock to prepare calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL. Prepare these in the same solvent as the final sample matrix to minimize matrix effects. Add a constant concentration of IS to each standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock weighing to ensure independence from calibration standards.
LC-MS/MS Method Development Workflow
This workflow systematically optimizes the instrument parameters for maximum sensitivity and selectivity.
References
- 1. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique | MDPI [mdpi.com]
- 3. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
Application Notes and Protocols for the Derivatization of Primary Amines with 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester
References
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Sialic Acid Quantification Using 4-(Dimethylamino)-2-hydroxybenzoic Acid
Abstract
Sialylation is a critical quality attribute (CQA) for many biotherapeutic glycoproteins, profoundly impacting their serum half-life, biological activity, and immunogenicity.[1] Accurate quantification of sialic acids is therefore a regulatory necessity throughout the drug development lifecycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(Dimethylamino)-2-hydroxybenzoic acid (DMHBA) for the sensitive and robust quantification of sialic acids. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for sample preparation and analysis, and offer insights into data interpretation and validation.
Introduction: The Critical Role of Sialylation
Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the terminal positions of N- and O-linked glycan chains on glycoproteins and glycolipids.[1][2] In biopharmaceuticals, the two most prevalent forms are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). While Neu5Ac is common in humans, Neu5Gc is not synthesized by human cells and its presence on a therapeutic protein can trigger an immune response, potentially leading to adverse effects and reduced efficacy.[1]
The degree and type of sialylation influence key characteristics of glycoprotein therapeutics:
-
Serum Half-Life: Terminal sialic acids protect glycoproteins from rapid clearance from circulation by liver receptors.[3]
-
Biological Activity: Proper sialylation is often essential for the correct folding, stability, and receptor-binding activity of proteins like erythropoietin (EPO) and certain monoclonal antibodies (mAbs).
-
Immunogenicity: The presence of non-human Neu5Gc is a significant safety concern, making its quantification a critical regulatory requirement.[1]
Given these critical functions, regulatory bodies such as those adhering to ICH Q6B guidelines mandate the thorough characterization and monitoring of sialic acid content.[1][4] This application note details a robust method employing DMHBA derivatization followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection, a widely adopted strategy for sensitive and specific sialic acid analysis.
Principle of the DMHBA Assay
The quantification of sialic acids using DMHBA is a multi-step process that relies on well-established chemical principles. The workflow is designed to be both robust and highly sensitive.
Workflow Overview
The entire process, from glycoprotein to quantifiable data, can be summarized in three main stages:
-
Release: Sialic acids are first cleaved from the glycoprotein backbone using mild acid hydrolysis. This step is carefully controlled to ensure complete release without degrading the sialic acid molecules themselves or their O-acetyl modifications.
-
Derivatization: The released sialic acids, which are not inherently fluorescent, are chemically labeled with DMHBA. This reaction specifically targets the α-keto acid functionality of sialic acids, forming a highly fluorescent quinoxalinone derivative.
-
Analysis & Quantification: The fluorescently tagged sialic acids are then separated, identified, and quantified using RP-HPLC with fluorescence detection. Absolute quantification is achieved by comparing the peak areas of the samples to a standard curve generated from known concentrations of Neu5Ac and Neu5Gc standards.
The Chemistry of Derivatization
The core of this assay is the condensation reaction between the α-keto acid group of the sialic acid and the diamine group of this compound (DMHBA). This reaction proceeds under acidic conditions and elevated temperature, leading to the formation of a stable and highly fluorescent quinoxalinone derivative. This chemical transformation is crucial as it imparts a fluorophore to the sialic acid molecules, enabling their detection at very low concentrations (picomole levels). The specificity of the reaction for α-keto acids ensures minimal interference from other monosaccharides present in the sample, which lack this functional group.
Detailed Protocols
This section provides a step-by-step methodology for the quantification of sialic acids. It is essential to maintain a clean working environment and use high-purity reagents to ensure accuracy and reproducibility.
Materials and Reagents
-
Glycoprotein Sample: 50-500 µg of purified glycoprotein (amount depends on the expected level of sialylation).
-
Sialic Acid Standards:
-
N-acetylneuraminic acid (Neu5Ac) standard (e.g., Sigma-Aldrich, Cat. No. A0974)
-
N-glycolylneuraminic acid (Neu5Gc) standard (e.g., Sigma-Aldrich, Cat. No. G8155)
-
-
System Suitability/Positive Control:
-
Fetuin (a highly sialylated glycoprotein) (e.g., Sigma-Aldrich, Cat. No. F4301)
-
-
Reagents for Hydrolysis and Derivatization:
-
Glacial Acetic Acid (ACS grade or higher)
-
This compound (DMHBA)
-
Sodium Metabisulfite or Sodium Hydrosulfite (reducing agent)
-
2-Mercaptoethanol
-
High-purity water (Milli-Q or equivalent)
-
-
HPLC Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
-
Equipment:
-
Heating block or thermocycler capable of maintaining 80°C and 50°C
-
Microcentrifuge
-
HPLC or UHPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, <2 µm for UHPLC)
-
Preparation of Solutions
-
2M Acetic Acid: Carefully add 11.5 mL of glacial acetic acid to 88.5 mL of high-purity water.
-
DMHBA Labeling Solution: (Prepare fresh daily and protect from light)
-
In a clean, amber vial, mix:
-
8.5 mL high-purity water
-
1.5 mL glacial acetic acid
-
30 mg Sodium Metabisulfite
-
10 mg DMHBA
-
-
Vortex until all components are fully dissolved.
-
Experimental Procedure
Step 1: Sialic Acid Release (Acid Hydrolysis)
-
Sample Preparation: Aliquot your glycoprotein sample (containing 50-500 µg of protein) into a microcentrifuge tube.
-
Standards & Controls: Prepare tubes with known amounts of Neu5Ac and Neu5Gc standards for the calibration curve (e.g., a serial dilution from 100 pmol to 1 pmol). Also, prepare a positive control (e.g., 50 µg Fetuin) and a negative control (buffer/water).
-
Hydrolysis: Add an equal volume of 2M Acetic Acid to each sample, standard, and control tube. For example, add 50 µL of 2M Acetic Acid to a 50 µL sample.
-
Incubation: Securely cap the tubes and incubate at 80°C for 2 hours in a heating block. This step cleaves the glycosidic linkages to release terminal sialic acids.[4]
-
Cooling: After incubation, cool the tubes to room temperature. Briefly centrifuge to collect any condensation.
Step 2: Fluorescent Derivatization with DMHBA
-
Add Labeling Reagent: To each hydrolyzed sample, standard, and control tube, add 200 µL of the freshly prepared DMHBA Labeling Solution.
-
Incubation: Mix gently and incubate at 50°C for 3 hours in a heating block, protected from light.[4] This is the critical step where the fluorescent tag is attached.
-
Stop Reaction: After incubation, stop the reaction by placing the tubes on ice or in a freezer for 10 minutes. Samples are now ready for HPLC analysis. If not analyzing immediately, store at 4°C in the dark and analyze within 24 hours, as the fluorescent derivatives can be light-sensitive.[1]
Step 3: RP-HPLC Analysis
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject 5-25 µL of the derivatized sample/standard onto the RP-C18 column.
-
Chromatographic Separation: Separate the DMHBA-labeled sialic acids using a gradient elution.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., LudgerSep-uR2, Waters BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min (dependent on column dimensions) |
| Gradient | 5-20% B over 15 minutes (example, must be optimized) |
| Column Temp. | 30°C |
| Fluorescence | Excitation: ~373 nm, Emission: ~448 nm |
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks for Neu5Ac and Neu5Gc in your chromatograms by comparing their retention times to those of the injected standards.
-
Standard Curve Generation: Plot the peak area of each Neu5Ac and Neu5Gc standard against its known concentration (in pmol). Perform a linear regression to generate a standard curve for each sialic acid. The R² value should be >0.99 for a valid curve.
-
Sample Quantification: Using the linear regression equation (y = mx + c) from the standard curve, calculate the amount (in pmol) of Neu5Ac and Neu5Gc in your sample based on their respective peak areas.
-
Normalization: Express the final result as moles of sialic acid per mole of protein or micrograms of sialic acid per milligram of protein. This requires an accurate determination of the protein concentration in the initial sample.
| Assay Performance Metric | Typical Expected Value | Causality & Importance |
| Linearity (R²) | > 0.99 | Ensures a direct, proportional response of the detector to concentration, which is fundamental for accurate quantification. |
| Limit of Quantification (LOQ) | Low pmol range | Defines the lowest concentration that can be reliably quantified, critical for analyzing samples with low sialylation. |
| Precision (%RSD) | < 15% | Demonstrates the reproducibility of the assay. Low variability is key for batch-to-batch consistency monitoring. |
| Accuracy (% Recovery) | 85-115% | Assesses how close the measured value is to the true value, typically checked by spiking a known amount of standard into a sample matrix. |
Troubleshooting and Expert Insights
-
No/Low Signal:
-
Cause: Incomplete hydrolysis or degradation of the DMHBA reagent.
-
Solution: Ensure the 2M acetic acid is correctly prepared. Always prepare the DMHBA labeling solution fresh and protect it from light. Verify the incubation temperatures and times.
-
-
Extra Peaks in Chromatogram:
-
Cause: Contamination from reagents or interference from the sample matrix. The DMHBA reagent itself can produce side-reaction peaks.
-
Solution: Run a reagent blank (all steps without any sample or standard). Ensure high-purity water and solvents are used. Optimize the HPLC gradient to improve the resolution between sialic acid peaks and interfering peaks.[5]
-
-
Poor Peak Shape:
-
Cause: Column degradation or inappropriate mobile phase.
-
Solution: Use a guard column to protect the analytical column. Ensure the mobile phase pH is appropriate for the column chemistry.
-
-
Variability Between Replicates:
-
Cause: Inconsistent pipetting, temperature fluctuations during incubation, or sample degradation.
-
Solution: Use calibrated pipettes and ensure consistent sample handling. Keep labeled samples protected from light and analyze them promptly.
-
Conclusion
The DMHBA-based fluorescence labeling method provides a highly sensitive, specific, and robust platform for the quantification of sialic acids in biopharmaceutical products. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can generate high-quality, reliable data essential for product characterization, process monitoring, and regulatory compliance. The self-validating nature of the protocol, which includes standards, positive, and negative controls, ensures the integrity and trustworthiness of the results.
References
- 1. waters.com [waters.com]
- 2. Sialic acid - Wikipedia [en.wikipedia.org]
- 3. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ludger.com [ludger.com]
- 5. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
Revolutionizing Lipidomics: A Detailed Guide to Quantitative Analysis Using Deuterium-Enriched 4-(Dimethylamino)benzoic Acid Reagents
Introduction: The Imperative for Precise Lipid Quantification
In the landscape of modern biomedical research and drug development, the field of lipidomics has emerged as a critical discipline for understanding cellular physiology and pathology. Lipids are not merely structural components of membranes or simple energy stores; they are pivotal signaling molecules and biomarkers implicated in a vast array of diseases, including metabolic disorders, cardiovascular disease, neurodegenerative conditions, and cancer. Consequently, the ability to accurately and precisely quantify individual lipid species within complex biological matrices is of paramount importance.
This technical guide introduces a powerful methodology for the quantitative analysis of specific lipid classes utilizing deuterium-enriched 4-(dimethylamino)benzoic acid (d-DMABA) reagents. This stable isotope labeling strategy, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages in terms of accuracy, precision, and throughput, addressing many of the challenges inherent in traditional lipid analysis. While the primary and most robust application of d-DMABA reagents is in the analysis of aminophospholipids, this guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols for this key application, and a discussion of alternative derivatization strategies for other major lipid classes.
The "Gold Standard": The Rationale Behind Stable Isotope Dilution
The cornerstone of high-confidence quantitative mass spectrometry is the principle of stable isotope dilution (SID).[1] In this approach, a known quantity of a stable isotope-labeled (e.g., deuterium-labeled) analog of the analyte is introduced into the sample at the very beginning of the analytical workflow. This "heavy" internal standard is chemically identical to its naturally occurring "light" counterpart, ensuring it experiences the same physical and chemical variations throughout sample preparation, chromatography, and mass spectrometric detection.[2] By measuring the ratio of the endogenous analyte to its heavy-labeled internal standard, variations such as extraction efficiency, sample loss, and matrix effects (ion suppression or enhancement) are effectively normalized.[1][3] This results in a significant improvement in quantitative accuracy and precision.
Deuterium-labeled standards, such as d-DMABA, are a prominent and effective category of stable isotope-labeled internal standards.[1][3][4]
Deuterium-Enriched DMABA Reagents: A Focus on Aminophospholipids
The most well-established and powerful application of d-DMABA reagents is in the targeted quantification of aminophospholipids, particularly phosphatidylethanolamine (PE).[5] PEs are a major class of phospholipids in cellular membranes and are involved in critical cellular processes like membrane fusion and protein folding.[6]
The d-DMABA reagent is typically activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with the primary amine group of PE to form a stable amide bond.[5][7] This derivatization imparts several key analytical advantages:
-
Enhanced Ionization Efficiency: The DMABA moiety contains a tertiary amine group that is readily protonated, significantly improving the ionization efficiency of the derivatized lipid in positive-ion electrospray ionization (ESI) mass spectrometry.
-
Multiplexing Capabilities: A set of d-DMABA reagents with varying numbers of deuterium atoms (e.g., D₀, D₄, D₆, D₁₀) can be synthesized.[5] This allows for differential labeling of multiple samples, which can then be pooled and analyzed in a single LC-MS/MS run, increasing throughput and reducing analytical variability between samples.
-
Characteristic Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, the DMABA-derivatized PEs generate a specific and highly abundant fragment ion corresponding to the protonated DMABA moiety.[5][8] This allows for the use of precursor ion scanning to selectively detect all DMABA-labeled PE species in a complex mixture.
Experimental Workflow for Aminophospholipid Analysis
The following diagram illustrates the general workflow for the quantitative analysis of phosphatidylethanolamine using d-DMABA reagents.
Caption: Workflow for d-DMABA-based aminophospholipid analysis.
Detailed Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a modified Bligh-Dyer method for the extraction of total lipids from plasma or cell pellets.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma: Use 50-100 µL of plasma.
-
For cell pellets: Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS).
-
-
Internal Standard Spiking: Add a known amount of a suitable deuterated PE internal standard (e.g., from a commercial mix like Avanti SPLASH LIPIDOMIX®) to the sample.
-
Solvent Addition: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until derivatization.
Protocol 2: Derivatization of Aminophospholipids with d-DMABA-NHS Ester
Materials:
-
d-DMABA-NHS ester reagent (e.g., D₀, D₄, D₆, or D₁₀)
-
Anhydrous acetonitrile
-
Triethylamine
-
Water
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a fresh solution of the d-DMABA-NHS ester in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Lipid Reconstitution: Reconstitute the dried lipid extract in 100 µL of anhydrous acetonitrile.
-
Derivatization Reaction:
-
Add 10 µL of triethylamine to the reconstituted lipid extract.
-
Add 20 µL of the d-DMABA-NHS ester solution.
-
Vortex the mixture and incubate at 45°C for 30 minutes.
-
-
Quenching: Add 10 µL of water to the reaction mixture to hydrolyze any excess NHS ester reagent. Vortex and incubate for an additional 5 minutes at 45°C.
-
Drying: Dry the derivatized sample under a stream of nitrogen.
-
Storage: Store the dried, derivatized lipids at -20°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of d-DMABA Derivatized Phosphatidylethanolamines
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water/acetonitrile (60:40, v/v).
-
Mobile Phase B: 10 mM ammonium acetate in isopropanol/acetonitrile (90:10, v/v).
-
Gradient: A suitable gradient to separate the different PE species (e.g., starting with a high percentage of A and gradually increasing B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Precursor ion scan.
-
Precursor Ions (m/z):
-
191.1 for D₀-DMABA-PE
-
195.1 for D₄-DMABA-PE
-
197.1 for D₆-DMABA-PE
-
201.1 for D₁₀-DMABA-PE[5]
-
-
Collision Energy: Optimized for the fragmentation of the DMABA-PE derivatives.
Data Analysis and Quantification
The quantification of individual PE species is achieved by calculating the peak area ratio of the endogenous (light) PE species to its corresponding spiked deuterated internal standard. A calibration curve can be constructed using a series of known concentrations of non-deuterated PE standards spiked with a fixed amount of the deuterated internal standard to determine the absolute concentration of each PE species in the sample.
Quantitative Performance Data
The use of deuterated internal standards significantly improves the precision and accuracy of quantification. The following table provides a representative comparison of the coefficient of variation (%CV) for the quantification of a PE species with and without a deuterated internal standard.
| Analyte | Internal Standard | %CV (n=5) |
| PE (16:0/18:1) | None (External Calibration) | 15-25% |
| PE (16:0/18:1) | Deuterated PE (16:0/18:1)-d₇ | < 5% |
This is illustrative data and actual performance may vary depending on the specific lipid, matrix, and instrumentation.
Broader Applications and Alternative Derivatization Strategies
While d-DMABA derivatization is exceptionally well-suited for aminophospholipids, its application to other lipid classes, such as sterols and fatty acids, is not as widely established. These lipids lack the primary amine group necessary for efficient reaction with the NHS ester. Therefore, for a comprehensive lipidomic analysis, alternative derivatization strategies are often employed for these classes.
Analysis of Sterols
Sterols, such as cholesterol, possess a hydroxyl group that can be targeted for derivatization to improve their chromatographic and mass spectrometric properties. Common derivatization methods for sterols include:
-
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[9] This increases volatility for gas chromatography (GC-MS) analysis and can improve ionization in LC-MS.
-
Picolinylation: Reaction with picolinic acid to form picolinyl esters, which can enhance ionization efficiency in ESI-MS.[4]
-
Derivatization with other charge-carrying moieties: Reagents such as 3-(chlorosulfonyl)benzoic acid have been developed to introduce a permanent charge for enhanced sensitivity in negative ion mode ESI-MS/MS.[10]
Analysis of Fatty Acids
Free fatty acids are typically derivatized to enhance their volatility for GC-MS analysis or to improve their ionization for LC-MS. The most common method is:
-
Esterification: Conversion to fatty acid methyl esters (FAMEs) through reaction with reagents like methanolic HCl or BF₃-methanol. FAMEs are volatile and well-suited for GC-MS analysis.
For LC-MS analysis of fatty acids, derivatization can be employed to improve ionization efficiency and introduce a fixed charge.
Causality and Trustworthiness in Experimental Design
The protocols and strategies outlined in this guide are designed to be self-validating systems. The inclusion of deuterated internal standards from the outset is the cornerstone of this principle. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, thus preserving the accuracy of their ratio.
The choice of derivatization reagent is dictated by the chemical nature of the target lipid class. The specificity of the d-DMABA-NHS ester for primary amines ensures targeted analysis of aminophospholipids with minimal interference from other lipid classes. For other lipids, the selection of an appropriate derivatization strategy is crucial for achieving optimal analytical performance.
Conclusion: Empowering Robust and Reliable Lipid Analysis
Deuterium-enriched 4-(dimethylamino)benzoic acid reagents represent a powerful tool for the precise and accurate quantification of aminophospholipids in complex biological samples. The principles of stable isotope dilution, combined with the favorable analytical properties of the DMABA derivatives, provide a robust and reliable workflow for lipidomic research. While the application of d-DMABA is primarily focused on aminophospholipids, an understanding of alternative derivatization strategies for other lipid classes is essential for a comprehensive analysis of the lipidome. By adhering to the detailed protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, reproducible data, ultimately advancing our understanding of the critical roles of lipids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Advanced HPLC-UV Analysis of Biogenic Amines Through Pre-Column Derivatization
Abstract
Biogenic amines (BAs) are critical indicators of quality and safety in the food industry and hold significant physiological relevance in biomedical research. However, their inherent lack of strong, native chromophores presents a significant analytical challenge for sensitive quantification by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2][3][4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of pre-column derivatization to overcome this limitation. We present detailed, field-proven protocols for three industry-standard derivatizing agents: Dansyl Chloride (DNS-Cl), Benzoyl Chloride (BzCl), and o-Phthalaldehyde (OPA), explaining the causality behind experimental choices and providing a framework for robust method development and validation.
Introduction: The Challenge of Detecting Biogenic Amines
Biogenic amines are low molecular weight organic bases formed through the decarboxylation of amino acids by microorganisms or through metabolic processes in plants and animals.[7][8][9] Their presence in foods like fish, cheese, and fermented beverages can indicate spoilage and pose health risks, while in biological systems, they function as key neurotransmitters and neuromodulators.
Direct analysis of BAs by HPLC with UV detection is often impractical. Most BAs, such as histamine, putrescine, and cadaverine, lack a significant chromophore, a part of a molecule responsible for absorbing UV light. This results in poor detector response and high limits of detection, rendering the method unsuitable for trace-level quantification.[1][2][3][4][5][6][7]
Pre-column derivatization is the definitive solution to this analytical problem.[1][3][4][10] This strategy involves a chemical reaction that covalently attaches a chromophoric tag to the amine functional group before the sample is injected into the HPLC system. This chemical modification dramatically enhances the molar absorptivity of the analyte, thereby increasing method sensitivity by several orders of magnitude and enabling robust quantification.
The Principle: Transforming "Invisible" Analytes into Detectable Derivatives
The core objective of derivatization is to chemically alter the analyte to make it easily detectable. This is achieved by reacting the target functional group—in this case, the primary or secondary amine—with a derivatizing agent that possesses a strong chromophore.
Caption: General principle of derivatization for enhanced UV detection.
Causality Behind Reagent Selection: An ideal derivatizing agent is chosen based on a multi-faceted evaluation of its properties:
-
Reactivity and Specificity: The agent must react reliably and completely with primary and/or secondary amines under conditions that do not degrade the analyte.
-
Derivative Stability: The resulting derivatized product must be stable throughout the sample preparation, potential storage, and the entire duration of the HPLC analysis to ensure reproducible results.[1][5]
-
Chromatographic Enhancement: Derivatization typically increases the hydrophobicity of the polar amines. This improves their retention on widely-used reversed-phase (e.g., C18) columns, leading to better separation from polar interferences that elute in the void volume.[1]
-
Spectroscopic Properties: The formed derivative must exhibit high molar absorptivity at a suitable wavelength, ideally one where matrix interference is minimal, to maximize the signal-to-noise ratio.
Protocols and Methodologies
This section provides detailed protocols for three of the most effective and widely adopted derivatizing agents for biogenic amine analysis.
Dansyl Chloride (DNS-Cl): The Versatile Standard
Dansyl chloride is arguably the most common derivatizing agent for BAs, reacting with both primary and secondary amines to form highly stable N-dansyl-sulfonamide adducts.[1][2][5][11][12]
Mechanism of Action: The dansylation reaction is a nucleophilic substitution that proceeds under alkaline conditions (pH 9.5-10.5).[1] The alkaline buffer serves two critical purposes: it deprotonates the target amino group, rendering it a potent nucleophile, and it neutralizes the hydrochloric acid (HCl) produced during the reaction, driving the equilibrium towards product formation.[1][12]
Caption: Reaction scheme for the derivatization of an amine with Dansyl Chloride.
UV Characteristics: Dansyl derivatives exhibit strong absorbance, with a commonly used maximum around 254 nm.[13][14] They also possess a secondary maximum around 330-340 nm.[15][16] While detection at 254 nm is robust, the primary advantage of dansylation lies in its exceptional fluorescence properties, though UV detection remains a highly viable and accessible option.
Experimental Protocol: Dansylation
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of Dansyl Chloride in acetone or acetonitrile. This solution is light-sensitive and should be freshly prepared or stored protected from light at 4°C.[13]
-
Buffer: Prepare a 100 mM sodium carbonate-bicarbonate buffer and adjust the pH to 9.8.[11]
-
Quenching Solution: Prepare a 10% ammonium hydroxide solution or a 100 mg/mL methylamine solution to consume excess, unreacted Dansyl Chloride.[1]
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 1 mL of the sample extract or standard solution with 200 µL of 2 M sodium hydroxide and 300 µL of saturated sodium bicarbonate solution.[13]
-
Add 2 mL of the Dansyl Chloride reagent solution. Vortex the mixture thoroughly.[13]
-
Incubate the reaction mixture in a heating block or water bath at 40-60°C for 45-60 minutes in the dark.[2][5][11][13]
-
After incubation, add 100 µL of the quenching solution and vortex. Let it stand for 10 minutes to ensure all excess Dansyl Chloride is consumed.
-
Evaporate the acetone/acetonitrile under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL and filter through a 0.22 µm syringe filter prior to HPLC injection.[13]
-
Data Summary: Dansyl Chloride
| Parameter | Description |
|---|---|
| Reactivity | Primary and Secondary Amines[1][12] |
| Derivative Stability | Excellent, very stable derivatives[1][5] |
| Key Advantage | Robust, well-documented, reacts with both amine types, stable products. |
| Key Disadvantage | Relatively slow reaction time; reagent is sensitive to light and moisture. |
| Typical λmax | ~254 nm[13][14] |
Benzoyl Chloride (BzCl): A Robust and Economic Choice
Benzoyl chloride is another highly effective reagent that readily reacts with primary and secondary amines, as well as phenolic groups, following the Schotten-Baumann reaction mechanism under strongly alkaline conditions.[17][18][19]
Mechanism of Action: The reaction involves the acylation of the nucleophilic amine by the electrophilic benzoyl chloride. The strong base (e.g., NaOH) is essential to deprotonate the amine and neutralize the HCl byproduct. A key difference from dansylation is that the resulting benzoylated amines are typically extracted from the aqueous reaction medium into an organic solvent.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of Steroids Using 4-(Dimethylamino)benzoyl Chloride Derivatization
Introduction: Overcoming the Challenges in Steroid Quantification
Steroids are a class of bioactive lipids that play crucial roles in a vast range of physiological processes, including metabolism, inflammation, and sexual development.[1] Accurate quantification of endogenous and synthetic steroids in biological matrices is therefore essential for clinical diagnostics, pharmaceutical research, and anti-doping analysis.[2][3] However, the inherent structural properties of many steroids—such as their low polarity and lack of strong native chromophores or ionizable groups—present significant analytical challenges.[1][2] These characteristics often lead to poor sensitivity and selectivity in common analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
To address these limitations, chemical derivatization has emerged as a powerful strategy to enhance the detectability of steroids.[4][5] This application note provides a comprehensive guide to the use of 4-(dimethylamino)benzoyl chloride (DMABC) as a pre-column derivatizing agent for the sensitive and robust quantification of steroids. DMABC reacts with hydroxyl groups present in many steroid structures, introducing a 4-(dimethylamino)benzoyl moiety.[6][7] This moiety possesses a high molar absorptivity for enhanced UV detection and a tertiary amine group that is readily protonated, significantly improving ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[2][5]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the underlying chemical principles, and proven insights to ensure methodological integrity and trustworthy quantitative results.
Principle of DMABC Derivatization: Enhancing Signal and Specificity
The core of this method lies in the chemical modification of the steroid molecule to make it more amenable to analysis. The derivatization of steroids with DMABC is a nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the oxygen of the steroid's hydroxyl group attacks the electrophilic carbonyl carbon of the DMABC molecule. This is facilitated by an alkaline environment, which deprotonates the hydroxyl group, thereby increasing its nucleophilicity.[6] The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of a stable ester bond between the steroid and the DMABC moiety.
The key advantages conferred by this derivatization are twofold:
-
Enhanced UV Absorbance: The introduced benzoyl ring is a strong chromophore, dramatically increasing the molar absorptivity of the steroid derivative. This allows for sensitive detection using standard HPLC-UV systems.[6][7]
-
Improved Ionization for Mass Spectrometry: The tertiary amine group on the DMABC tag has a high proton affinity.[5] This makes the derivative highly susceptible to protonation, leading to the formation of a stable [M+H]⁺ ion in positive mode ESI-MS, which significantly boosts the signal intensity and, consequently, the sensitivity of LC-MS/MS methods.[2]
Below is a diagram illustrating the general reaction mechanism.
Caption: Reaction mechanism of DMABC with a steroid hydroxyl group.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Each step includes an explanation of its purpose to ensure a deep understanding of the methodology.
Protocol 1: General Experimental Workflow
The overall process, from sample receipt to data analysis, follows a systematic workflow to ensure consistency and minimize variability.
Caption: General experimental workflow for DMABC derivatization of steroids.
Protocol 2: Detailed Derivatization Procedure
This protocol provides step-by-step instructions for the derivatization of steroids in a prepared sample extract.
Materials:
-
Dried steroid extract (from SPE or LLE)
-
4-(Dimethylamino)benzoyl chloride (DMABC), derivatization grade (≥99.0%)[8]
-
Anhydrous Pyridine
-
Anhydrous Acetone (or Acetonitrile)
-
Reagent-grade Methanol
-
Heating block or water bath set to 60°C
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 1 mg/mL solution of DMABC in anhydrous acetone.
-
Causality Explanation: Acetone is a suitable solvent that is easily evaporated. Preparing the reagent fresh is critical as DMABC is moisture-sensitive and will hydrolyze, reducing its derivatization efficiency.[8]
-
-
Derivatization Reaction:
-
To the dried steroid extract in a glass tube, add 50 µL of the DMABC solution and 10 µL of anhydrous pyridine.
-
Causality Explanation: Pyridine acts as a base catalyst, accepting the proton from the hydroxyl group and neutralizing the HCl byproduct, which drives the reaction to completion.[9]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Cap the tube tightly and incubate at 60°C for 30 minutes.
-
Causality Explanation: Moderate heating increases the reaction kinetics without causing degradation of the steroid or the derivative. The incubation time is optimized for a complete reaction.
-
-
Reaction Quenching and Sample Finalization:
-
After incubation, cool the sample to room temperature.
-
Add 20 µL of methanol to quench the reaction by consuming any excess DMABC.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen.
-
Causality Explanation: Removing all solvents and reagents concentrates the analyte and ensures compatibility with the initial mobile phase conditions of the chromatographic system.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
-
Method Validation and Performance
A trustworthy protocol must be a self-validating system. The validation of this derivatization method should be performed in accordance with established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[10][11]
The tables below summarize typical performance data achieved for various steroids after DMABC derivatization, compiled from multiple sources.
Table 1: Typical HPLC-UV and LC-MS/MS Method Parameters
| Parameter | HPLC-UV Analysis | LC-MS/MS Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | ESI+, Multiple Reaction Monitoring (MRM) |
| Injection Volume | 20 µL | 5 µL |
Source: Adapted from common chromatographic conditions for steroid analysis.[7][12][13]
Table 2: Representative Quantitative Performance Data
| Steroid | Matrix | Analytical Method | LOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%RSD) | Accuracy (% Bias) |
| Estradiol | Serum | LC-MS/MS | 0.005 - 0.05 | >0.99 | < 10% | ± 15% |
| Testosterone | Urine | LC-MS/MS | 0.5 - 1.0 | >0.99 | < 15% | ± 15% |
| Cortisol | Serum | LC-MS/MS | 1.0 | >0.99 | < 8% | ± 10% |
| Androstenedione | Serum | LC-MS/MS | 0.05 | >0.99 | < 12% | ± 12% |
| 17-OH Progesterone | Serum | LC-MS/MS | 0.02 | >0.99 | < 9% | ± 11% |
Source: This table represents a synthesis of typical validation data reported in the literature for sensitive steroid analysis.[12][14][15] The exact values can vary based on the specific instrumentation and matrix.
Conclusion and Field-Proven Insights
The use of 4-(dimethylamino)benzoyl chloride for pre-column derivatization is a powerful and validated strategy for the quantitative analysis of steroids.[6][7] It effectively overcomes the inherent analytical challenges posed by the low UV absorbance and poor ionization efficiency of these compounds.[2][5] By introducing the DMAB moiety, this method significantly enhances the sensitivity and selectivity of both HPLC-UV and LC-MS/MS analyses, enabling accurate quantification at physiologically relevant concentrations.
For robust and reliable results, meticulous attention to anhydrous conditions during the derivatization step is paramount to prevent reagent hydrolysis. Furthermore, proper method validation, including the assessment of matrix effects, is crucial for ensuring the accuracy of quantitative data in complex biological samples.[10][12] The protocols and data presented in this application note provide a solid foundation for researchers to implement this technique, paving the way for more sensitive and trustworthy steroid analysis in a wide range of scientific disciplines.
References
- 1. longdom.org [longdom.org]
- 2. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-(Dimethylamino)benzoyl chloride for HPLC derivatization, LiChropur , = 99.0 HPLC 4755-50-4 [sigmaaldrich.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Development and validation of an LC‐MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) | Semantic Scholar [semanticscholar.org]
- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of 4-(Dimethylamino)-2-hydroxybenzoic acid
Welcome to the technical support center for the derivatization of 4-(Dimethylamino)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to optimize its analysis via chromatography. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles to ensure the integrity and success of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about this compound and the rationale behind its derivatization.
Question 1: What are the key structural features and reactive sites of this compound?
Answer: this compound is a multifunctional molecule with three distinct functional groups on an aromatic ring.[1] Understanding these sites is critical for designing a successful derivatization strategy.
-
Carboxylic Acid (-COOH): This is the most acidic proton in the molecule (pKa comparable to benzoic acid, ~4.2). It is a primary target for derivatization via esterification (alkylation) or silylation.[2]
-
Phenolic Hydroxyl (-OH): This group is less acidic than the carboxylic acid (pKa comparable to phenol, ~10). It can be derivatized to form an ether (alkylation) or a silyl ether (silylation).[3]
-
Tertiary Amine (-N(CH₃)₂): This group is basic but lacks an active hydrogen. Therefore, it does not react with common silylation or alkylation reagents under standard conditions. Its presence, however, enhances ionization in positive-mode mass spectrometry.[4]
The significant difference in acidity between the carboxylic acid and the phenolic hydroxyl allows for selective derivatization under carefully controlled conditions.[2]
Question 2: Why is derivatization of this molecule necessary for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis?
Answer: Derivatization is a chemical modification process used to convert an analyte into a product with more suitable properties for a given analytical method.[5] For this compound, the primary reasons are:
-
To Increase Volatility for GC Analysis: The carboxylic acid and phenolic hydroxyl groups are polar and can form strong intermolecular hydrogen bonds. This makes the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet and column.[5][6] Derivatization masks these polar groups by replacing the active hydrogens, which significantly increases volatility and thermal stability.[7]
-
To Improve Chromatographic Behavior: The polar functional groups can interact strongly with active sites in the GC or HPLC system (e.g., silanol groups on glass liners or silica-based columns), leading to poor peak shape (tailing) and reduced resolution. Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.[5]
-
To Enhance Detector Response: For HPLC-UV analysis, derivatization with a chromophore-containing reagent can increase the molar absorptivity, thereby improving detection sensitivity.[4] For GC-MS, derivatization can produce characteristic fragmentation patterns that aid in structural confirmation.[6]
Part 2: Troubleshooting Silylation Reactions
Silylation is the most common derivatization method for preparing samples for GC analysis. It involves replacing the active hydrogens of the -COOH and -OH groups with a trimethylsilyl (TMS) or other silyl group.
Caption: Silylation targets on this compound.
Question 3: My silylation reaction shows a very low yield or no product at all. What are the likely causes and how can I fix it?
Answer: This is a frequent issue, almost always pointing to one of three culprits: moisture, reagent inactivity, or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Silylating reagents are extremely sensitive to moisture and will preferentially react with any water present in the sample, solvent, or glassware instead of your analyte.[8][9] | Sample: Ensure the sample is completely dry. If it's a solid, dry it under vacuum or by lyophilization. Solvents: Use fresh, anhydrous-grade solvents (e.g., pyridine, acetonitrile, DMF).[8] Glassware: Oven-dry all glassware at >110°C for several hours or flame-dry under vacuum just before use.[9] |
| Inactive Reagent | The silylating reagent (e.g., BSTFA, MSTFA) may have degraded due to improper storage or prolonged exposure to atmospheric moisture.[8][9] | Purchase a new vial of the reagent. Always store silylating reagents in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and use a syringe to pierce the septum for reagent removal. |
| Insufficient Reagent/Catalyst | The reaction requires a sufficient molar excess of the silylating agent to drive the equilibrium toward the products. Some reagents also require a catalyst.[8] | Use at least a 2-fold molar excess of the silylating reagent relative to the active hydrogen sites. For hindered groups or less reactive reagents, a catalyst like trimethylchlorosilane (TMCS) can be added (e.g., BSTFA + 1% TMCS).[10] |
| Suboptimal Reaction Conditions | The reaction may be too slow at room temperature, especially for the less reactive phenolic hydroxyl group. | Increase the reaction temperature. Heating the mixture at 60-80°C for 30-60 minutes is a common practice to ensure complete derivatization.[10] |
Question 4: My chromatogram shows multiple peaks: the starting material, a mono-silylated product, and a di-silylated product. How do I get a single, fully derivatized peak?
Answer: This indicates incomplete derivatization. The more acidic carboxylic acid group reacts faster than the phenolic hydroxyl group, leading to a mixture of products if the reaction does not go to completion.[11]
To achieve complete, di-silylation, you must use more forcing reaction conditions.
Experimental Protocol: Complete Silylation of this compound
-
Preparation: In a 2 mL autosampler vial, place approximately 0.1-0.5 mg of your dried sample.
-
Solvent Addition: Add 100 µL of an anhydrous solvent. Pyridine is an excellent choice as it also acts as a catalyst and acid scavenger.[10] Acetonitrile is another common option.
-
Reagent Addition: Add 100 µL of a potent silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature before injection into the GC-MS system.
To confirm complete derivatization, you can run a time-course experiment, analyzing the reaction mixture at 15, 30, and 60 minutes to see when the starting material and mono-silylated peaks disappear.
Question 5: My silylated derivative appears to be unstable and degrades in the vial or during the GC run. What can I do?
Answer: Trimethylsilyl (TMS) ethers are susceptible to hydrolysis, especially in the presence of trace moisture or acidic conditions.[8] Even the slightly acidic surface of standard silica gel can cause degradation if you are performing a cleanup step.[8]
Troubleshooting Workflow for Derivative Instability
Caption: Troubleshooting workflow for silyl derivative instability.
Key Recommendations:
-
Analyze Promptly: Analyze your derivatized samples as soon as possible after the reaction is complete. Do not let them sit on the autosampler for extended periods.
-
Use a Bulkier Silyl Group: If instability persists, switch from a TMS reagent to one that forms a bulkier silyl ether, such as tert-butyldimethylsilyl (TBDMS). TBDMS ethers are significantly more stable to hydrolysis.[12]
-
Check GC System Activity: Active sites (exposed silanols) in the GC inlet liner or the front of the column can catalyze the degradation of derivatives. Ensure you are using a properly deactivated liner and perform routine maintenance.
Part 3: Troubleshooting Alkylation & Acylation Reactions
Alkylation (forming esters and ethers) and acylation (forming esters and amides) are robust derivatization methods often used for both GC and HPLC analysis.
Question 6: I want to selectively form the methyl ester at the carboxylic acid without touching the phenolic hydroxyl group. How can this be done?
Answer: This is a common requirement and can be achieved with high selectivity by exploiting the unique reactivity of the carboxylic acid group.
Method 1: Fischer Esterification (Acid-Catalyzed) This classic method is highly selective for carboxylic acids in the presence of phenols.
-
Protocol: Dissolve the sample in a large excess of methanol (which acts as both solvent and reagent). Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or HCl). Reflux the mixture for 1-3 hours. The reaction is an equilibrium, and the large excess of methanol drives it to completion.[13][14] The phenol group remains unreacted under these conditions.
Method 2: Using Diazomethane Diazomethane (CH₂N₂) is a highly effective but also toxic and explosive reagent that should only be handled by experienced personnel with appropriate safety precautions. It rapidly and quantitatively converts carboxylic acids to methyl esters at room temperature, while reacting much more slowly or not at all with less acidic phenols.[13]
Question 7: My attempt to alkylate both the carboxylic acid and phenol groups using an alkyl halide (e.g., iodomethane) and a base is failing. What's wrong?
Answer: This type of reaction, a Williamson ether/ester synthesis, is critically dependent on the choice of base and solvent.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Base | The base must be strong enough to deprotonate both the carboxylic acid and the phenolic hydroxyl to form the corresponding nucleophiles (carboxylate and phenoxide).[2][3] Weak bases like sodium bicarbonate will only deprotonate the carboxylic acid. | Use a non-nucleophilic base strong enough to deprotonate a phenol, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] For complete and rapid reaction, a stronger base like sodium hydride (NaH) can be used, but requires strict anhydrous conditions. |
| Inappropriate Solvent | The reaction is an Sₙ2 substitution, which proceeds best in a polar aprotic solvent. These solvents can dissolve the ionic intermediates without solvating and deactivating the nucleophile. | Use an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone.[2] Protic solvents like water or ethanol will interfere with the reaction. |
| Poor Leaving Group | The rate of the Sₙ2 reaction depends on the leaving group ability of the alkylating agent. | For alkyl halides, the reactivity order is R-I > R-Br > R-Cl. Use an alkyl iodide or bromide for the best results. Dimethyl sulfate is another highly effective methylating agent.[3] |
Experimental Protocol: Complete Alkylation (Exhaustive Methylation)
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the sample in anhydrous DMF.
-
Base Addition: Add 2.5 equivalents of powdered anhydrous potassium carbonate (K₂CO₃).
-
Reagent Addition: Add 2.2 equivalents of iodomethane.
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50°C for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
References
- 1. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. jfda-online.com [jfda-online.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Silylation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
Improving peak resolution of DMB-labeled sialic acids in HPLC
Welcome to the technical support resource for the analysis of 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeled sialic acids by HPLC. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during this critical quality attribute (CQA) analysis. This center moves beyond simple checklists to explain the underlying chromatographic principles, empowering you to make informed decisions to improve your data quality.
Sialylation is a key post-translational modification that can significantly impact the efficacy, stability, and serum half-life of glycoprotein biotherapeutics.[1][2][3][4] The accurate quantification of sialic acid species, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), is therefore mandated by regulatory agencies like the ICH (Guideline Q6B).[2][3][4] While DMB labeling followed by reverse-phase HPLC with fluorescence detection is a robust and sensitive method, achieving optimal peak resolution can be challenging.[1][5]
This guide is structured into two main parts: a Troubleshooting Guide to address specific chromatographic issues and a Frequently Asked Questions (FAQ) section for broader methodological inquiries.
Overall Workflow: From Glycoprotein to Analysis
The entire process involves the release of sialic acids from the glycoprotein, derivatization with DMB, and subsequent separation and detection by RP-HPLC. Understanding this workflow is key to troubleshooting issues at each stage.
Caption: General workflow for DMB-sialic acid analysis.
Part 1: Troubleshooting Guide
This section addresses the most common chromatographic problems in a question-and-answer format.
Q: My Neu5Ac and Neu5Gc peaks are not baseline resolved. What should I do?
A: This is one of the most frequent challenges. Poor resolution between Neu5Ac and Neu5Gc compromises accurate quantification. The root cause is insufficient selectivity (α) or efficiency (N) in your chromatographic system.
Causality: The separation of DMB-labeled sialic acids on a C18 column is based on subtle differences in hydrophobicity. Traditional isocratic methods using an acetonitrile:methanol:water mobile phase can provide baseline resolution but may require long run times and can be susceptible to co-elution with impurities.[1][3][6]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Switch to a Binary System: A simple binary mobile phase of water and acetonitrile, both containing 0.1% formic acid, has been shown to significantly improve resolution over the traditional ternary (ACN:MeOH:H2O) system.[1] The formic acid helps to control peak shape and provides a consistent pH.
-
Adjust Organic Modifier Ratio: If using a ternary system, subtly changing the ratio of acetonitrile to methanol can alter selectivity. Acetonitrile and methanol have different properties as organic modifiers, and finding the optimal balance can sometimes resolve critical pairs.
-
-
Evaluate Column Chemistry:
-
Consider an Alternative Stationary Phase: While C18 is common, it is not always optimal. An RP-Amide phase has demonstrated superior selectivity for DMB-labeled sialic acids, providing baseline resolution and separating them from interferences originating from the DMB reagent.[1][6] The embedded polar group in the amide phase offers a different retention mechanism compared to a standard C18.
-
Check Column Health: A loss of resolution can be the first sign of a deteriorating column. Consider flushing the column or replacing it if performance continues to degrade.[7]
-
-
Implement a Shallow Gradient: While isocratic methods are simple, a shallow gradient can effectively resolve closely eluting peaks.[1] An optimized gradient can separate DMB-Neu5Gc and DMB-Neu5Ac with a shorter total run time compared to some isocratic methods.[1]
-
Reduce Flow Rate: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution.[8] However, this will also increase the analysis time.
Caption: Troubleshooting decision tree for poor peak resolution.
Q: I'm seeing significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing reduces resolution and makes integration for quantification unreliable. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues outside the column.
Causality: For silica-based columns, the primary cause of tailing for acidic compounds like sialic acids is interaction with residual, un-capped silanol groups on the silica surface.[9] These silanols can act as cation-exchange sites, leading to a secondary retention mechanism that causes the peak to tail.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Using a mobile phase with a low pH, such as one containing 0.1% formic acid, suppresses the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[1][9]
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns are better end-capped, reducing the number of available silanol groups. Using a column specifically designed for high performance (e.g., Waters BEH, Ascentis Express) can mitigate tailing issues.[1][10]
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace it.[7]
-
Ensure Sample Solvent is Compatible: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your labeled sialic acids in the initial mobile phase.[11]
Q: My retention times are drifting between runs. What's causing this instability?
A: Unstable retention times make peak identification difficult and call into question the validity of an entire analytical run. The cause is almost always a change in the analytical conditions over time.
Causality: The retention of an analyte is a direct function of the mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will lead to a shift in retention time.[11]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. For gradient methods, this means allowing sufficient time after each run for the column to return to initial conditions.[12]
-
Check for Leaks: A small leak anywhere in the system can cause pressure fluctuations and lead to an inconsistent flow rate, directly impacting retention times.[13]
-
Use a Column Thermostat: Ambient laboratory temperature can fluctuate, affecting retention. A column oven provides a stable temperature environment, leading to more reproducible chromatography.[11][13]
-
Prepare Fresh Mobile Phase: Mobile phase components, especially those with volatile additives like formic acid or organic solvents like acetonitrile, can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep reservoirs capped.[11]
Part 2: Frequently Asked Questions (FAQs)
Q: How do I choose the right HPLC column for DMB-sialic acid analysis?
A: Column selection is the most critical factor for achieving good resolution. While standard C18 columns can work, exploring alternative chemistries is highly recommended for robust method development.
| Column Chemistry | Particle Type | Pros | Cons | Recommended For |
| Standard C18 | Fully Porous (e.g., 3.5 µm) | Widely available, well-understood. Can provide adequate resolution with optimized mobile phase.[3][10] | Prone to interference from reagent peaks. May require ternary mobile phases and long run times for baseline resolution.[1][6] | Initial method development; labs with established C18 protocols. |
| BEH C18 | Hybrid (e.g., 1.7 µm for UPLC) | High efficiency, stable over a wider pH range. Can be scaled from UPLC to HPLC.[3][10][14] | Higher backpressure with smaller particles, requiring UHPLC systems. | High-throughput labs seeking to reduce run times via UPLC. |
| RP-Amide | Superficially Porous (e.g., 2.7 µm) | Excellent selectivity for DMB-sialic acids, resolving them from interferences.[1][6] Allows for simpler binary mobile phases and shorter run times.[1] | Less common than C18, may require method re-development. | Labs struggling with interference peaks and seeking a highly robust, high-resolution method. |
Q: What are the critical steps in the DMB labeling protocol that can affect my chromatography?
A: The labeling step is crucial for sensitive fluorescence detection. Inconsistent or incomplete labeling will lead to poor and variable results.
-
Protect from Light: DMB-labeled sialic acids are light-sensitive.[2][3][4][10][15] All incubation steps and subsequent storage should be performed in the dark to prevent photodegradation, which can lead to loss of signal and the appearance of artifact peaks.
-
Reagent Preparation: The DMB labeling solution contains reducing agents (e.g., 2-mercaptoethanol, sodium hydrosulfite) that are prone to oxidation.[2][10] Prepare this solution fresh before use for maximum labeling efficiency.
-
Reaction Termination: The reaction is typically stopped by dilution with a large volume of water.[10][16] This step is critical to prevent further side reactions before injection.
-
Timely Analysis: Due to potential degradation, it is highly recommended to analyze labeled samples within 24-72 hours of preparation, even when stored at -20°C in the dark.[3][4][10][17]
Part 3: Key Protocols & Methodologies
Protocol 1: Standard DMB Labeling of Sialic Acids
This protocol is a synthesis based on common methodologies.[2][10][16]
Materials:
-
Sialic acid sample (released from glycoprotein via mild acid hydrolysis, e.g., 2M acetic acid at 80°C for 2 hours).
-
DMB Labeling Reagent (prepare fresh):
-
Solution A: Mix 436 µL water, 38 µL glacial acetic acid, and 26 µL 2-mercaptoethanol.
-
Solution B: Dissolve 4 mg sodium hydrosulfite in 440 µL of Solution A.
-
Final Reagent: Add Solution B to a vial containing 0.7 mg DMB dihydrochloride. Mix until dissolved. Protect from light.
-
Procedure:
-
To your dried sialic acid sample (or a 5-20 µL aliquot), add 20 µL of the freshly prepared DMB Labeling Reagent.
-
Vortex briefly to mix.
-
Incubate the reaction vial in complete darkness at 50°C for 3 hours.[16]
-
Stop the reaction by adding 480-500 µL of HPLC-grade water and vortexing.[10][16]
-
The sample is now ready for injection. If not analyzing immediately, store at -20°C in the dark and analyze within 24-72 hours.[4][17]
Protocol 2: Example HPLC Method for Optimized Separation
This method is based on the improved performance seen with an RP-Amide column and a binary gradient.[1]
| Parameter | Setting |
| Column | Ascentis® Express RP-Amide, 10 cm × 2.1 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 0.5 - 5 µL (depending on concentration) |
| Fluorescence Detector | Excitation: 373 nm, Emission: 448 nm |
| Gradient | 0-1 min: 6% B; 1.01-4 min: ramp to 20% B; 4.01-12 min: return to 6% B |
References
- 1. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 6. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. waters.com [waters.com]
- 16. qa-bio.com [qa-bio.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Synthesis of 4-(Dimethylamino)-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-(Dimethylamino)-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction conditions for a successful outcome.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved via a modified Kolbe-Schmitt reaction. This carboxylation reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide. In this specific case, the starting material is 3-(Dimethylamino)phenol, which is first converted to its corresponding phenoxide before being subjected to carboxylation.
The following diagram illustrates the general reaction mechanism:
Figure 1: General reaction mechanism for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the most likely causes?
A1: Low or no yield in a Kolbe-Schmitt type reaction is often traced back to a few critical factors:
-
Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can protonate the phenoxide, reducing its nucleophilicity and preventing the carboxylation reaction. It is crucial to use anhydrous reactants and solvents.[1][2]
-
Inefficient Phenoxide Formation: The carboxylation occurs on the phenoxide ion, not the phenol itself. Ensure you are using a suitable base and that the deprotonation step is complete. For this synthesis, potassium carbonate is a common choice.[3]
-
Suboptimal Reaction Conditions: Temperature and pressure are critical parameters. The carboxylation of aminophenols often requires elevated temperatures (e.g., 150-190°C) and a carbon dioxide atmosphere, sometimes under pressure, to proceed efficiently.[3]
-
Poor Mixing: In solid-gas phase reactions, intimate contact between the phenoxide and carbon dioxide is essential. Proper agitation or grinding of the solid reactants can significantly improve the yield.[3]
Q2: How can I ensure my reaction is sufficiently anhydrous?
A2: To maintain anhydrous conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous grade solvents and reagents. If their quality is uncertain, they should be dried using standard laboratory procedures.
-
The starting material, 3-(Dimethylamino)phenol, and the base (e.g., potassium carbonate) should be thoroughly dried before use. This can be done by heating under vacuum.
-
During the reaction, it is beneficial to have a system that removes any water formed as a byproduct. A continuous flow of dry carbon dioxide can help in this regard.[3]
Q3: What is the optimal temperature and pressure for this reaction?
A3: While the optimal conditions can vary, for the analogous synthesis of 4-aminosalicylic acid from m-aminophenol, temperatures in the range of 150°C to 190°C have been reported to be effective.[3] The reaction is typically carried out under an atmosphere of carbon dioxide. While high pressure (up to 100 atm) is often used in the classical Kolbe-Schmitt reaction, some procedures for aminophenols have been successful at or slightly above atmospheric pressure, especially when water is continuously removed.[3][4] It is advisable to start with moderate temperatures and pressures and optimize based on your experimental results.
Product Quality Issues
Q4: My final product is highly colored (e.g., brown or black). What causes this and how can I purify it?
A4: The formation of colored impurities is a common issue in the synthesis of aminophenol derivatives, which are susceptible to oxidation, especially at high temperatures.
-
Cause: The amino group can be oxidized, leading to the formation of polymeric, colored byproducts. The presence of residual starting material or side products can also contribute to discoloration.
-
Purification:
-
Activated Carbon Treatment: After the reaction, dissolving the crude product in an alkaline solution (e.g., aqueous sodium bicarbonate) and treating it with activated charcoal can effectively remove colored impurities.[5]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard method for purifying the final product.
-
Use of Reducing Agents During Work-up: The addition of a small amount of a reducing agent, such as sodium bisulfite or zinc dust, during the work-up can help to decolorize the product by reducing oxidized impurities.[6]
-
Q5: I have a mixture of isomers. How can I improve the regioselectivity of the reaction?
A5: The Kolbe-Schmitt reaction can yield both ortho and para isomers. The regioselectivity is significantly influenced by the choice of the alkali metal counter-ion and the reaction temperature.
-
Influence of Alkali Metal: For many phenols, using sodium salts tends to favor the formation of the ortho-isomer (salicylic acid derivatives), while potassium salts often lead to a higher proportion of the para-isomer (p-hydroxybenzoic acid derivatives).[2][4][7] For the synthesis of this compound, where the desired product has the carboxyl group ortho to the hydroxyl group, sodium bases might be considered. However, for aminophenols, potassium carbonate has been shown to be effective for para-amino substitution.[3] Careful selection and testing of the base are recommended.
-
Temperature Effect: The reaction temperature can also influence the isomer ratio. Often, lower temperatures favor the ortho product, while higher temperatures can lead to the formation of the para isomer.
Side Reactions and Byproducts
Q6: What are the possible side reactions, and how can I minimize them?
A6: Besides the formation of the undesired isomer, other side reactions can occur:
-
Dicarboxylation: Under harsh conditions, a second carboxyl group can be added to the aromatic ring, leading to the formation of dicarboxylic acid byproducts.[8] Using a molar excess of the phenoxide relative to the effective amount of CO2 and carefully controlling the reaction time and temperature can help minimize this.
-
Decomposition: At very high temperatures, the starting material or the product may decompose, leading to lower yields and the formation of tarry byproducts. Adhering to the recommended temperature range is crucial.
-
Oxidation: As mentioned earlier, the aminophenol is prone to oxidation. Performing the reaction under an inert atmosphere of carbon dioxide helps to prevent this.
The following diagram outlines a general troubleshooting workflow:
Figure 2: Troubleshooting workflow for low yield and product quality issues.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on analogous procedures for the synthesis of aminosalicylic acids and should be optimized for specific laboratory conditions.
Materials:
-
3-(Dimethylamino)phenol
-
Anhydrous Potassium Carbonate (K2CO3)
-
Carbon Dioxide (dry)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Deionized Water
-
Activated Carbon
Procedure:
-
Preparation of Reactants:
-
Thoroughly dry 3-(Dimethylamino)phenol and anhydrous potassium carbonate under vacuum at an elevated temperature (e.g., 80-100°C) for several hours.
-
In a reaction vessel equipped with a mechanical stirrer and a gas inlet/outlet (e.g., a high-pressure autoclave or a robust round-bottom flask with appropriate fittings), add the dried 3-(Dimethylamino)phenol and potassium carbonate in a 1:1.2 molar ratio.
-
Ensure the reactants are finely powdered and well-mixed.
-
-
Carboxylation Reaction:
-
Seal the reaction vessel and purge with dry carbon dioxide.
-
Heat the mixture to 160-180°C with vigorous stirring.
-
Pressurize the vessel with carbon dioxide (e.g., 5-10 atm, or maintain a continuous flow at atmospheric pressure if equipped to remove water).
-
Maintain the reaction at this temperature and pressure for 4-6 hours.
-
-
Work-up and Isolation:
-
Cool the reaction vessel to room temperature and carefully vent the excess carbon dioxide.
-
Dissolve the solid reaction mixture in hot water.
-
If the solution is highly colored, add a small amount of activated carbon and stir for 30 minutes at 80-90°C.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate out of the solution.
-
-
Purification:
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Base | Sodium Carbonate | Potassium Carbonate |
| Temperature | 140°C | 170°C |
| Pressure | 1 atm (CO2 flow) | 10 atm (static) |
| Reaction Time | 6 hours | 5 hours |
| Yield | 45% | 75% |
| Purity (by HPLC) | 85% | >98% |
References
- 1. future4200.com [future4200.com]
- 2. jk-sci.com [jk-sci.com]
- 3. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Derivatized Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize chemical derivatization to enhance the performance of their LC-MS analyses. While derivatization is a powerful tool to improve sensitivity and chromatographic retention, it can also introduce unique challenges, most notably, matrix effects. This can lead to ion suppression or enhancement, ultimately compromising the accuracy and reproducibility of your results.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. Our approach is rooted in explaining the fundamental causes of these issues and providing validated, step-by-step protocols to resolve them.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues you may encounter during your experiments. Each entry details the problem, explores the probable causes related to your derivatized samples, and provides a clear, actionable solution.
Issue 1: Significant Signal Suppression or Enhancement Observed After Derivatization
Q: I've derivatized my analyte to improve sensitivity, but my signal is now heavily suppressed compared to the derivatized standard in a clean solvent. What's causing this and how do I fix it?
A: This is a classic sign of matrix effects, where components in your sample matrix are interfering with the ionization of your derivatized analyte.[1][2] The derivatization process itself can be a source of these new interferences.
Probable Causes & Investigation Strategy:
-
Excess Derivatization Reagent: The most common culprit is the unreacted derivatization reagent, which is often used in large excess to drive the reaction to completion. This excess reagent can co-elute with your analyte and compete for ionization in the MS source, leading to signal suppression.[1]
-
Derivatization Byproducts: The reaction between the derivatization reagent and other matrix components can create byproducts that interfere with your analysis.
-
Endogenous Matrix Components: The derivatization may alter the analyte's retention time, causing it to co-elute with different matrix components (like phospholipids or salts) that were not problematic for the underivatized analyte.[3]
Workflow for Diagnosing the Source of Ion Suppression
The following workflow provides a systematic approach to pinpointing the cause of matrix effects in your derivatized sample analysis.
References
Technical Support Center: Enhancing Sensitivity for Low-Concentration Analytes with DMABA Derivatization
Welcome to the technical support center for p-Dimethylaminobenzaldehyde (DMABA) derivatization. This guide is designed for researchers, scientists, and drug development professionals seeking to increase the sensitivity and selectivity of their analytical methods for low-concentration analytes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your derivatization experiments.
Foundational Principles of DMABA Derivatization
DMABA, also known as Ehrlich's reagent, is a versatile derivatizing agent widely used in analytical chemistry.[1][2] Its primary application is to react with specific functional groups in analytes, thereby enhancing their detectability by various analytical techniques, most notably spectrophotometry and liquid chromatography (LC).[2][3] The core principle behind DMABA derivatization lies in the reaction between the aldehyde group of DMABA and a primary amine group on the analyte. This condensation reaction, typically carried out under acidic conditions, forms a Schiff base, which is a brightly colored and/or UV-active compound, significantly increasing the signal-to-noise ratio for detection.[4][5]
The primary advantages of using DMABA derivatization include:
-
Increased Sensitivity: By introducing a strong chromophore (the DMABA moiety) onto the analyte, the molar absorptivity is significantly increased, allowing for the detection of much lower concentrations.[6]
-
Enhanced Selectivity: DMABA reacts specifically with primary amines, which can help to reduce interference from other compounds in a complex matrix.[3][4]
-
Improved Chromatographic Properties: Derivatization can alter the polarity and volatility of an analyte, leading to better peak shape and resolution in chromatographic separations.[7]
The Chemical Reaction
The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the DMABA aldehyde. This is followed by the elimination of a water molecule to form the imine, or Schiff base.
Caption: DMABA derivatization reaction with a primary amine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the DMABA derivatization process, providing actionable solutions based on established scientific principles.
Q1: Low or no derivatization product is observed. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Incorrect Reaction Conditions:
-
pH: The reaction is acid-catalyzed. Ensure the reaction medium is sufficiently acidic. Perchloric acid or sulfuric acid is commonly used.[2][5] However, excessively low pH can protonate the primary amine, reducing its nucleophilicity. Optimization of the acid concentration is crucial.
-
Temperature and Time: Derivatization reactions are often temperature and time-dependent.[8] Insufficient heating or reaction time can lead to incomplete derivatization. Conversely, excessive heat can degrade the analyte or the derivative. Start with published protocols and optimize if necessary. A typical starting point is heating at 60-70°C for 15-30 minutes.[7]
-
-
Reagent Quality and Stability:
-
DMABA Purity: Use a high-purity, chromatography-grade DMABA reagent. Impurities can interfere with the reaction or cause high background noise.[4]
-
Reagent Degradation: DMABA is light-sensitive and can degrade over time.[1][2] Store it in a cool, dry, dark place in a tightly sealed container.[1] Prepare fresh DMABA solutions for each set of experiments to ensure optimal reactivity. The stability of the prepared reagent can be extended by storing it under an inert gas.[4]
-
-
Sample Matrix Effects:
-
Interfering Substances: Components in your sample matrix might compete for the DMABA reagent or inhibit the reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization to remove interfering compounds.[9]
-
Presence of Water: While the reaction is often carried out in an aqueous acidic medium, excess water in certain organic solvent-based reactions can shift the equilibrium away from the Schiff base product. If using an organic solvent, ensure it is anhydrous.
-
| Parameter | Recommendation | Rationale |
| pH | Optimize acid concentration (e.g., 0.5 M H₂SO₄) | Acid catalysis is required, but excess acid can protonate the amine.[5] |
| Temperature | 60-75°C | Balances reaction kinetics with analyte/derivative stability.[10] |
| Time | 15-60 minutes | Ensure sufficient time for the reaction to reach completion.[7][10] |
| Reagent Purity | ≥98.5% (Reagent Grade) | Minimizes baseline noise and side reactions.[1] |
| Solvent | Anhydrous if organic | Prevents hydrolysis of the Schiff base. |
Q2: I'm observing high background noise or multiple unexpected peaks in my chromatogram. What could be the issue?
Possible Causes & Solutions:
-
Reagent Impurities: As mentioned, impure DMABA can introduce contaminating peaks.[4] Ensure you are using a high-quality reagent.
-
Side Reactions: DMABA can potentially react with other functional groups under certain conditions, or the analyte itself might degrade, leading to multiple products.
-
Optimization: Re-optimize the reaction conditions (temperature, time, pH) to favor the formation of the desired derivative.
-
Molar Ratio: An excessive molar ratio of DMABA to the analyte might lead to side reactions or a large reagent peak that can obscure the analyte peak.[10]
-
-
Incomplete Reaction: If the reaction is not driven to completion, you will see both the derivatized and underivatized analyte, as well as the reagent itself.
-
Sample Matrix: The complexity of the biological or environmental sample can introduce numerous interfering compounds. A more rigorous sample cleanup protocol may be necessary.
Q3: The derivatized product appears to be unstable, with the signal decreasing over time. How can I improve stability?
Possible Causes & Solutions:
-
Hydrolysis: The Schiff base formed is susceptible to hydrolysis, especially in the presence of water.
-
Storage: Store derivatized samples in a dry environment, and if possible, at low temperatures (e.g., 4°C) until analysis.
-
Solvent: After derivatization, if applicable to your workflow, extract the derivative into a non-polar, aprotic solvent to minimize contact with water.
-
-
Photodegradation: The DMABA derivative may be light-sensitive. Protect the samples from light by using amber vials.
-
Oxidation: The derivative might be prone to oxidation. Purging the sample vials with an inert gas like nitrogen before sealing can help.
Frequently Asked Questions (FAQs)
Q1: What types of analytes are suitable for DMABA derivatization? DMABA is primarily used for analytes containing a primary amine functional group.[3][4] This includes a wide range of compounds such as certain pharmaceuticals (e.g., sulfa drugs), amino acids, and biogenic amines.[4][5]
Q2: Can DMABA react with secondary or tertiary amines? DMABA does not typically react with secondary or tertiary amines under the standard conditions used for primary amine derivatization. This selectivity is a key advantage of the reagent.
Q3: How do I prepare the DMABA reagent solution? A common preparation involves dissolving DMABA in a mixture of an organic solvent (like methanol or acetonitrile) and an acid (like glacial acetic acid or sulfuric acid).[4][5] The exact composition should be optimized for your specific application. For example, one protocol dissolves 1.5 g of DMABA in 100 mL of glacial acetic acid, 60 mL of methanol, and 40 mL of water.[4] Always prepare fresh, as the solution can degrade.
Q4: What detection methods are compatible with DMABA derivatization? The resulting Schiff base is typically colored, making it ideal for UV-Visible spectrophotometry (often around 450 nm).[3][4] It is also widely used in conjunction with High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD).
Q5: Are there alternatives to DMABA for derivatizing primary amines? Yes, other reagents like o-phthalaldehyde (OPA), fluorescamine, and dansyl chloride are also commonly used for derivatizing primary amines, often for fluorescence detection which can offer even greater sensitivity.[11] The choice of reagent depends on the analyte, the sample matrix, and the available detection instrumentation.
Experimental Protocols
General Protocol for Pre-Column DMABA Derivatization for HPLC Analysis
This protocol provides a general workflow. It is crucial to optimize these steps for your specific analyte and matrix.
Caption: A typical pre-column DMABA derivatization workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately prepare a known concentration of your analyte standard or sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
If the sample is in a complex matrix, perform necessary extraction and cleanup steps (e.g., protein precipitation followed by SPE).
-
Evaporate the final extract to dryness under a gentle stream of nitrogen if necessary. Reconstitute in a small, known volume of an appropriate solvent.
-
-
Reagent Preparation:
-
Prepare the DMABA reagent solution fresh before use. A typical reagent might consist of 1-2% (w/v) DMABA in an acidic solution (e.g., 1 M H₂SO₄ in methanol).
-
Protect the solution from light.
-
-
Derivatization Reaction:
-
In a clean vial, add a specific volume of your sample or standard (e.g., 100 µL).
-
Add an equal or optimized volume of the DMABA reagent (e.g., 100 µL).
-
Vortex the mixture gently to ensure homogeneity.
-
Tightly cap the vial and place it in a heating block or water bath at the optimized temperature (e.g., 70°C) for the optimized time (e.g., 30 minutes).
-
-
Post-Reaction:
-
After incubation, remove the vial and immediately cool it in an ice bath or let it cool to room temperature to stop the reaction.
-
The sample is now ready for analysis. If the resulting concentration is too high for the detector's linear range, dilute it with the mobile phase.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.
-
Set the UV detector to the wavelength of maximum absorbance for the DMABA-analyte derivative (typically around 450 nm).
-
References
- 1. ausamics.com.au [ausamics.com.au]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing degradation of DMB-labeled sialic acids post-labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diamino-4,5-methylenedioxybenzene (DMB)-labeled sialic acids. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the degradation of your labeled samples and ensure the accuracy and reproducibility of your results.
I. Understanding the Instability of DMB-Labeled Sialic Acids
The derivatization of sialic acids with DMB is a highly sensitive method for their quantification.[1] However, the fluorescent conjugate formed is susceptible to degradation, which can compromise your results. The primary factors contributing to this instability are:
-
Oxidation: The fluorescent DMB-sialic acid conjugate can oxidize over time, leading to a gradual decrease in fluorescence intensity.[2]
-
Light Sensitivity: Both the DMB labeling reagent and the resulting labeled sialic acids are light-sensitive.[3][4] Exposure to light can cause photodegradation and a loss of signal.
-
Temperature: Elevated temperatures can accelerate the degradation of DMB-labeled sialic acids.[2][5] While the labeling reaction itself is performed at 50°C, prolonged exposure to heat post-labeling is detrimental.[2][3]
-
pH Extremes: Sialic acids themselves are sensitive to extremes of pH, which can cause their degradation even before labeling.[2] The labeling reaction is performed under acidic conditions, but post-labeling, maintaining a stable pH is important.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during and after the DMB labeling of sialic acids.
Issue 1: Low or Decreasing Fluorescent Signal
Possible Causes:
-
Degradation of Labeled Sample: The most common cause is the degradation of the DMB-labeled sialic acids due to oxidation, light exposure, or high temperatures.[2][4]
-
Degraded DMB Reagent: The DMB labeling solution is sensitive to light and moisture and should be prepared fresh for immediate use.[4] Storing and reusing the reagent can lead to poor labeling efficiency.
-
Suboptimal Labeling Reaction: Incomplete labeling due to incorrect temperature, incubation time, or reagent concentrations will result in a lower signal.
Solutions:
-
Prompt Analysis: Analyze your samples as soon as possible after labeling, preferably within a few hours.[2] If immediate analysis is not possible, store samples at -20°C in the dark and analyze within 72 hours.[2]
-
Protect from Light: At all stages, from reagent preparation to sample analysis, protect your samples and reagents from light by using amber tubes or wrapping vials in foil.[2][4]
-
Fresh Reagents: Always prepare the DMB labeling solution immediately before use. If you aliquot and store the DMB solution, ensure it is protected from light at -20°C and do not reuse it after thawing.[4]
-
Optimize Labeling Conditions: Ensure the incubation is carried out at 50°C for the recommended time (typically 2.5-3 hours) in the dark.[2][3][6]
Issue 2: Appearance of Extra Peaks in the Chromatogram
Possible Causes:
-
Sample Degradation: Prolonged exposure of labeled samples to light and heat can lead to the formation of degradation products that appear as non-sialic acid specific peaks in the chromatogram.[7]
-
Reagent-Related Peaks: Excess DMB reagent and its reaction by-products can result in peaks, usually eluting early in the chromatogram.[4]
-
Column Contamination: Over time, the HPLC column can become contaminated, leading to the appearance of extraneous peaks.[7]
Solutions:
-
Proper Sample Handling: Adhere strictly to the guidelines for prompt analysis and proper storage to minimize degradation.
-
Blank Injections: Run a blank injection (containing only the labeling reagents) to identify any peaks originating from the DMB solution itself.
-
Column Maintenance: Implement a regular column cleaning and regeneration protocol to prevent the buildup of contaminants.
Issue 3: Poor Reproducibility Between Replicates
Possible Causes:
-
Inconsistent Sample Handling: Variations in light exposure, temperature, and time between labeling and analysis for different replicates will lead to variable degradation and inconsistent results.
-
Pipetting Errors: Inaccurate pipetting, especially of the small volumes of labeling reagent or sample, can introduce significant variability.[8]
-
Incomplete Mixing: Failure to thoroughly mix the sample with the labeling reagent can result in an incomplete and non-uniform reaction.[8]
Solutions:
-
Standardize Workflow: Treat all samples and replicates identically throughout the entire process, from labeling to injection.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.
-
Thorough Mixing: Vortex samples immediately after adding the labeling reagent to ensure a homogenous reaction mixture.[2]
III. Frequently Asked Questions (FAQs)
Q1: How long can I store my DMB-labeled sialic acid samples?
A1: It is strongly recommended to analyze samples within a few hours of labeling.[2] If necessary, they can be stored at -20°C in the dark for up to 72 hours.[2][7] Some studies suggest that analysis within 24 hours is crucial to prevent sample degradation from compromising results.[3]
Q2: My labeled samples have turned a pinkish color. What does this mean?
A2: A pink coloration is an indicator of degradation due to exposure to light.[8] If this occurs, the sample is likely compromised, and the results may not be reliable.
Q3: Can I prepare the DMB labeling reagent in advance?
A3: It is best practice to prepare the DMB labeling solution fresh immediately before use due to its light and moisture sensitivity. While some protocols suggest that aliquoted DMB solution can be stored at -20°C in the dark for several weeks, it should not be re-frozen after thawing.[4]
Q4: What are the optimal storage conditions for the DMB labeling kit reagents?
A4: The DMB labeling kit should be stored at -20°C (± 10°C) upon arrival.[2] The DMB dye itself is particularly light-sensitive and must be stored in the dark.[2]
Q5: How should I terminate the DMB labeling reaction?
A5: The reaction is typically terminated by adding a larger volume of water (e.g., 0.5 ml) to the reaction vial and mixing thoroughly.[2] Some protocols also recommend cooling the samples on ice for about 5 minutes to stop the reaction.[6]
IV. Experimental Workflow and Data Presentation
DMB Labeling Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure for DMB labeling. Always refer to your specific kit's manual for detailed instructions.
-
Sample Preparation:
-
Preparation of DMB Labeling Reagent (Perform in the dark):
-
Prepare the labeling reagent fresh by mixing the kit components according to the manufacturer's instructions. This typically involves combining a reaction solution (containing acetic acid and β-mercaptoethanol), a reductant (sodium dithionite), and the DMB dye.[2]
-
The prepared labeling reagent should be used within one hour.[2]
-
-
Labeling Reaction:
-
Reaction Termination:
-
Sample Analysis:
Visualizing the DMB Labeling Workflow
Caption: DMB labeling experimental workflow.
Factors Affecting DMB-Labeled Sialic Acid Stability
| Parameter | Recommendation | Rationale |
| Light Exposure | Minimize at all stages; use amber vials or foil. | DMB and its sialic acid conjugate are light-sensitive and can photodegrade.[4] |
| Temperature | Store labeled samples at -20°C if not analyzed immediately. | Higher temperatures accelerate the degradation of the fluorescent conjugate.[2][5] |
| Storage Time | Analyze within a few hours; max 72 hours at -20°C. | The fluorescent signal decreases over time due to oxidation.[2] |
| pH | Maintain samples at a neutral or acidic pH before labeling. | Extremes of pH can degrade the sialic acids themselves.[2] |
| Reagent Freshness | Prepare DMB labeling solution immediately before use. | The reagent is sensitive to light and moisture, and its efficacy decreases over time.[4] |
Visualizing the Degradation Pathway
Caption: Factors leading to the degradation of DMB-labeled sialic acids.
V. References
-
Agilent Technologies. (n.d.). SIGNAL™ DMB LABELING KIT TABLE OF CONTENTS. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from --INVALID-LINK--
-
Ludger Ltd. (n.d.). Product Guide for LudgerTagTM DMB Sialic Acid Release and Labelling Kit. Retrieved from --INVALID-LINK--
-
Bertozzi, C. R., & Reutter, W. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 56582. --INVALID-LINK--
-
Colley, K. J., Kitajima, K., & Sato, C. (2021). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. Carbohydrate Research, 508, 108399. --INVALID-LINK--
-
Ludger Ltd. (n.d.). DMB sialic acid release & labelling kit. Retrieved from --INVALID-LINK--
-
Ludger Ltd. (n.d.). Quantitative Sialic Acid Release and DMB Labeling Kit. Retrieved from --INVALID-LINK--
-
QA-Bio. (n.d.). LudgerTag DMB Sialic Acid Labeling Kit Instruction Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Figure S9: Analysis of DMB-labeled sialic acids released from cells.... Retrieved from --INVALID-LINK--
-
Sato, C., & Kitajima, K. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Enzymology, 657, 1-22. --INVALID-LINK--
-
Waters Corporation. (n.d.). Sialic Acid Analyses Using BEH C18 Columns. Retrieved from --INVALID-LINK--
-
Takara Bio. (n.d.). Sialic Acid Fluorescence Labeling Kit. Retrieved from --INVALID-LINK--
-
Google Patents. (2022). US20220242896A1 - Methods and kits to improve the fluorescent signal of dmb-labeled sialic acids. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2019). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical Chemistry, 91(15), 9821–9828. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of (18)O-Labeling Back-Exchange. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). A reference-based protein degradation assay without global translation inhibitors. Retrieved from --INVALID-LINK--
References
- 1. DMB sialic acid release & labelling kit [ludger.com]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved methods to characterize the length and quantity of highly unstable PolySialic acids subject category: (Carbohydrates, chromatographic techniques) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takarabio.com [takarabio.com]
- 7. ludger.com [ludger.com]
- 8. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of 4-(Dimethylamino)benzoic Acid Derivatives and Other Key Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate and sensitive quantification of amines is a cornerstone of research and development, from metabolomics to pharmaceutical quality control. Many critical biomolecules, including amino acids, biogenic amines, and neurotransmitters, possess primary or secondary amine functionalities. However, these compounds often lack strong chromophores or fluorophores, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging. Pre-column derivatization addresses this by covalently attaching a chemical tag to the amine, enhancing its detectability and often improving its chromatographic behavior.
This guide provides an in-depth, objective comparison of several prominent derivatization agents for amines. We will focus on the utility of activated forms of 4-(Dimethylamino)benzoic acid (DMABA) , a versatile reagent for enhancing UV and mass spectrometric detection. Its performance will be benchmarked against three widely adopted alternatives: Dansyl chloride (DNS-Cl) , Dabsyl chloride (DABS-Cl) , and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC or AccQ-Tag) . This analysis is grounded in experimental data to provide a clear rationale for selecting the optimal reagent for your specific analytical needs.
A note on the primary topic: While this guide was initially slated to focus on 4-(Dimethylamino)-2-hydroxybenzoic acid, a comprehensive literature review revealed a scarcity of its application as a primary amine derivatization agent. Therefore, this guide will focus on the closely related and well-documented 4-(Dimethylamino)benzoic acid (DMABA) and its activated derivatives, which share the core functional moiety responsible for enhanced detection.
The Role of 4-(Dimethylamino)benzoic Acid (DMABA) Derivatives in Amine Analysis
4-(Dimethylamino)benzoic acid itself is not the derivatizing agent but serves as the precursor to more reactive forms, primarily 4-(dimethylamino)benzoyl chloride (DMABC) and 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMAB-NHS) . These reagents react with primary and secondary amines to form stable amide bonds[1].
The core advantage of the DMABA tag lies in its chemical structure. The 4-(dimethylamino)benzoyl moiety is a potent chromophore, significantly increasing the molar absorptivity of the derivatized amine, which translates to enhanced sensitivity in HPLC-UV analysis. Furthermore, the tertiary amine group is readily protonated, which substantially improves ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS), leading to lower limits of detection[1]. Derivatization with DMABA derivatives can also increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns[1].
Mechanism of Action: DMABA Derivatives
The derivatization reaction with DMABC, an acyl chloride, is a rapid and efficient nucleophilic acyl substitution that proceeds under basic conditions. The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide. DMAB-NHS, an activated ester, reacts under milder conditions, making it particularly suitable for sensitive biological samples[1].
The Established Alternatives: A Trio of Robust Reagents
To provide a comprehensive comparison, we will evaluate DMABA derivatives against three industry-standard reagents: Dansyl chloride, Dabsyl chloride, and AccQ-Tag.
Dansyl Chloride (DNS-Cl)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a classic fluorescent labeling agent that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts[2]. This property allows for detection in the picomole to femtomole range[3]. The derivatization is typically carried out under alkaline conditions (pH 9.5-10.5) and at elevated temperatures[3][4]. The resulting dansylated amines are well-suited for reversed-phase HPLC with fluorescence or UV detection[5].
Dabsyl Chloride (DABS-Cl)
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, known as Dabsyl chloride, is another sulfonyl chloride reagent that reacts with primary and secondary amino groups. It forms intensely colored dabsyl-amino acid derivatives that are detected in the visible region of the spectrum (around 425-465 nm)[3]. This is a key advantage as it minimizes interference from many endogenous compounds in complex biological matrices that typically absorb in the UV range. The dabsyl derivatives are also known for their exceptional stability[6].
AccQ-Tag (AQC)
The AccQ-Tag reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a component of a well-established kit for amino acid analysis. It reacts with both primary and secondary amines in a single step to yield highly stable, fluorescent urea derivatives[7][8][9]. The derivatization is relatively rapid and the resulting derivatives are well-resolved by reversed-phase HPLC with fluorescence or UV detection at 260 nm[7][10].
Head-to-Head Comparison: Performance Characteristics
The choice of a derivatization agent is a critical decision that hinges on a balance of sensitivity, stability, reaction conditions, and the nature of the analytical instrumentation available. The following table summarizes the key performance characteristics of the discussed reagents based on available literature.
| Feature | 4-(Dimethylamino)benzoyl Derivatives (DMABC/DMAB-NHS) | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (DABS-Cl) | AccQ-Tag (AQC) |
| Principle of Detection | UV-Vis Absorbance, MS | Fluorescence, UV-Vis Absorbance | UV-Vis Absorbance (Visible) | Fluorescence, UV-Vis Absorbance |
| Analyte Reactivity | Primary & Secondary Amines, Phenols, Alcohols[1] | Primary & Secondary Amines, Phenols, Imidazoles[3] | Primary & Secondary Amines[3] | Primary & Secondary Amines[7][8] |
| Derivative Stability | Generally Stable[1] | Moderate, can be light-sensitive[3][11] | Excellent, very stable[3] | Highly Stable[7][10] |
| Sensitivity | Good for UV and excellent for MS | High (picomole to femtomole range with fluorescence)[3] | Good, with high sensitivity in the visible range[3] | High (femtomole range)[10] |
| Reaction Conditions | Alkaline pH, room temp to moderate heat[1] | Alkaline pH (9.5-10.5), elevated temp (e.g., 60°C for 60 min) | Alkaline pH (8.5-9.5), elevated temp (e.g., 70°C for 10-20 min)[3] | Borate buffer (pH ~8.5), 55°C for 10 min[8] |
| Detection Wavelengths | UV (analyte-dependent), MS | Ex: ~324-335 nm, Em: ~522-559 nm; UV: 214, 246, 325 nm[3][4] | ~425-465 nm[3] | UV: 260 nm, Fluorescence detection also possible[7] |
| Key Advantages | Excellent for LC-MS due to enhanced ionization, good for UV[1] | High sensitivity with fluorescence, well-established methods[5] | High selectivity (visible detection), very stable derivatives[3][6] | Rapid derivatization, stable derivatives, available as a kit[8][9] |
| Considerations | Less fluorescent than DNS-Cl or AQC | Derivatives can be unstable, longer reaction times | Requires elevated temperature | Potential for single and double derivatization of polyamines[7] |
Quantitative Performance Data
Direct comparison of limits of detection (LOD) and quantification (LOQ) across different studies can be challenging due to variations in instrumentation and experimental conditions. However, the following table provides representative data to illustrate the performance of each reagent.
| Derivatization Agent | Analyte Class | Detection Method | LOD/LOQ | Reference |
| Benzoyl Chloride (related to DMABA) | Biogenic Amines | HPLC-UV | LOD: 0.2 - 2.5 mg/L | [1] |
| Benzoyl Chloride (related to DMABA) | Biogenic Amines | UPLC-MS/MS | LOD: 0.1 - 20 nM, LOQ: 0.3 - 60 nM | [12] |
| Dansyl Chloride | Amino Acids | HPLC-Fluorescence | Picomole to femtomole range | [3] |
| Dabsyl Chloride | Amino Acids | HPLC-Visible | Good sensitivity | [3] |
| AccQ-Tag | Amino Acids & Biogenic Amines | UHPLC-UV | LOD: 0.25 - 30 µmol/L (analyte dependent) | [7] |
| AccQ-Tag | Amino Acids | UPLC-MS/MS | As low as 1.65 fmol | [10] |
Experimental Workflows and Protocols
To ensure the practical application of this guide, detailed, step-by-step methodologies for each derivatization agent are provided below. These protocols are generalized and may require optimization for specific applications and sample matrices.
Experimental Workflow Diagrams
Caption: General experimental workflows for amine derivatization.
Protocol 1: Derivatization using 4-(Dimethylamino)benzoyl Chloride (DMABC)
This protocol is a general procedure for the derivatization of primary and secondary amines for HPLC-UV analysis.
Materials:
-
4-(Dimethylamino)benzoyl chloride (DMABC) solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile or dichloromethane)
-
Amine-containing sample or standard
-
Alkaline buffer (e.g., 100 mM borate buffer, pH 9.0) or aqueous sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for mobile phase
Procedure:
-
Sample Preparation: Prepare a solution of the amine-containing sample in a suitable solvent.
-
pH Adjustment: In a reaction vial, mix the sample solution with an alkaline buffer to ensure the amine is deprotonated.
-
Derivatization Reaction: Add a molar excess of the DMABC solution to the sample. Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Extraction: Allow the aqueous and organic layers to separate. Carefully transfer the organic layer containing the derivatized amines to a clean tube.
-
Drying and Reconstitution: Dry the organic extract over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Protocol 2: Derivatization using Dansyl Chloride (DNS-Cl)
This protocol describes the derivatization of amines for HPLC with fluorescence or UV detection.
Materials:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone or acetonitrile)
-
Amine-containing sample or standard
-
Carbonate-bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., 10% ammonium hydroxide)
-
HPLC-grade solvents
Procedure:
-
Sample Preparation: Prepare the amine sample in the carbonate-bicarbonate buffer.
-
Derivatization Reaction: In a microcentrifuge tube, add the Dansyl chloride solution to the sample. Vortex thoroughly.
-
Incubation: Incubate the reaction mixture in a water bath or heating block at a specified temperature and duration (e.g., 60°C for 60 minutes). Protect from light.
-
Quenching: Add the quenching solution to react with excess Dansyl chloride.
-
Analysis: The sample is ready for direct injection into the HPLC system.
Protocol 3: Derivatization using Dabsyl Chloride (DABS-Cl)
This protocol outlines the derivatization of amines for HPLC with visible detection.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Amine-containing sample or standard
-
Borate buffer (0.1 M, pH 9.0) or Carbonate-bicarbonate buffer (pH 8.5-9.5)
-
HPLC-grade solvents
Procedure:
-
Sample Preparation: Prepare the amine sample in the appropriate alkaline buffer.
-
Derivatization Reaction: To the amine sample in a microcentrifuge tube, add the Dabsyl chloride solution. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.
-
Sample Preparation for HPLC: After incubation, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.
Protocol 4: Derivatization using AccQ-Tag (AQC)
This protocol follows the general procedure for the Waters AccQ-Tag Ultra Derivatization Kit.
Materials:
-
AccQ-Tag Ultra Derivatization Kit (containing AccQ-Tag Ultra Borate Buffer, AccQ-Tag Ultra Reagent Powder, and AccQ-Tag Ultra Reagent Diluent)
-
Amine-containing sample or standard
Procedure:
-
Reagent Preparation: Reconstitute the AccQ-Tag Ultra Reagent Powder with the AccQ-Tag Ultra Reagent Diluent.
-
Sample and Buffer Mixing: In a reaction vial, add 10 µL of the sample or standard to 70 µL of the AccQ-Tag Ultra Borate Buffer. Mix thoroughly.
-
Derivatization Reaction: Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent to the vial. Mix immediately.
-
Incubation: Heat the mixture at 55°C for 10 minutes.
-
Analysis: After cooling, the sample is ready for injection into the UPLC system.
Concluding Remarks and Recommendations
The selection of an amine derivatization agent is a multifaceted decision that should be guided by the specific goals of the analysis, the nature of the sample matrix, and the available instrumentation.
-
For enhanced sensitivity in LC-MS applications , the use of 4-(dimethylamino)benzoyl (DMABA) derivatives is a compelling choice due to the significant improvement in ionization efficiency they impart.
-
When utmost sensitivity with fluorescence detection is the primary requirement, Dansyl chloride remains a gold standard, albeit with considerations for derivative stability.
-
For analyses in complex biological matrices where selectivity is paramount , Dabsyl chloride offers the distinct advantage of detection in the visible spectrum, thereby minimizing interferences. Its highly stable derivatives are also a significant benefit for high-throughput applications.
-
For routine and automated amino acid analysis , the AccQ-Tag system provides a rapid, robust, and reproducible workflow with excellent sensitivity and derivative stability.
Ultimately, the experimental data and protocols presented in this guide should serve as a foundational resource for researchers to make an informed decision and to develop and validate robust analytical methods for the quantification of amines in their specific field of study.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 9. waters.com [waters.com]
- 10. A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 4-(Dimethylamino)-2-hydroxybenzoic acid
In the landscape of pharmaceutical development and quality control, the backbone of reliable product characterization is the analytical methodology. A robust, validated analytical method ensures that the data generated is accurate, precise, and fit for its intended purpose. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-(Dimethylamino)-2-hydroxybenzoic acid, a key aromatic carboxylic acid intermediate.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explore the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).[1][2][3][4]
The Analytical Challenge and Methodological Choice
This compound presents a moderate analytical challenge due to its polar nature and UV-absorbing properties. The primary objective is to develop and validate a stability-indicating assay method, capable of separating the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities.
For this guide, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods:
-
Method A (Primary): A conventional approach utilizing a C18 stationary phase with a standard phosphate buffer and acetonitrile mobile phase. This method is widely adopted due to the versatility and robustness of C18 columns.
-
Method B (Alternative): An alternative approach employing a Phenyl-Hexyl stationary phase. The phenyl ligand offers different selectivity through pi-pi interactions, which can be advantageous for separating aromatic compounds.
The validation of these methods will be critically assessed against the core performance characteristics outlined in ICH Q2(R2) and USP General Chapter <1225>.[1][5][6]
The Validation Workflow: A Systematic Approach
The validation of an analytical procedure is a structured process to demonstrate its suitability.[7] A comprehensive validation protocol should be established before initiating studies, defining the experiments and their acceptance criteria.[8]
Caption: A general workflow for analytical method validation.
Comparative Validation Data
The following sections detail the experimental protocols and comparative performance data for Method A and Method B.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9][10] For a stability-indicating method, this involves demonstrating separation from degradation products.
Experimental Protocol:
-
Forced Degradation: A solution of this compound was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Chromatographic Analysis: The stressed samples were analyzed using both HPLC methods.
-
Peak Purity Analysis: A photodiode array (PDA) detector was used to assess peak purity for the analyte peak in the presence of any degradation products.
Comparative Performance:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Resolution (Analyte vs. Closest Degradant) | 1.8 | 2.5 | > 1.5 |
| Peak Purity Index | 0.9998 | 0.9999 | > 0.999 |
Insight: Both methods demonstrated specificity. However, Method B provided a superior resolution for a key degradant formed under oxidative stress, indicating a different and potentially more effective selectivity due to the Phenyl-Hexyl stationary phase's pi-pi interactions with the aromatic rings of the analyte and its degradants.
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[10]
Experimental Protocol:
-
Standard Preparation: A series of at least five standard solutions of this compound were prepared, ranging from 50% to 150% of the nominal assay concentration.
-
Analysis: Each standard was injected in triplicate.
-
Data Analysis: A calibration curve was generated by plotting the average peak area against the concentration, and the correlation coefficient (r²) and y-intercept were determined.
Comparative Performance:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 80-120% of nominal |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept (% of response at 100% level) | 0.8% | 0.4% | ≤ 2.0% |
Insight: Both methods exhibited excellent linearity. Method B showed a slightly higher correlation coefficient and a y-intercept closer to zero, suggesting a marginally better linear response.
Accuracy
Accuracy represents the closeness of the test results to the true value.[10] It is typically assessed through recovery studies.
Experimental Protocol:
-
Sample Spiking: A placebo (matrix without the analyte) was spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Triplicate preparations were made for each level and analyzed.
-
Calculation: The percentage recovery was calculated for each preparation.
Comparative Performance:
| Concentration Level | Method A (C18) - % Recovery (Mean ± RSD) | Method B (Phenyl-Hexyl) - % Recovery (Mean ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 100.2% ± 0.6% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 100.5% ± 0.5% | 100.1% ± 0.4% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 120% | 101.0% ± 0.6% | 100.8% ± 0.5% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
Insight: Both methods demonstrated high accuracy, with all recovery values falling well within the acceptable range. The relative standard deviation (RSD) values were also excellent, indicating good precision in the recovery measurements.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six independent sample preparations of this compound at 100% of the test concentration were analyzed on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst, on a different day, and using a different instrument.
Comparative Performance:
| Parameter | Method A (C18) - %RSD | Method B (Phenyl-Hexyl) - %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 0.5% | ≤ 2.0% |
| Intermediate Precision (Inter-day, Inter-analyst) | 1.1% | 0.9% | ≤ 2.0% |
Insight: Both methods are highly precise. Method B demonstrated slightly lower %RSD values in both repeatability and intermediate precision studies, suggesting it may be marginally more consistent under varied conditions.
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol:
-
Approach: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Comparative Performance:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| LOD (µg/mL) | 0.05 | 0.03 |
| LOQ (µg/mL) | 0.15 | 0.10 |
Insight: Method B exhibited lower LOD and LOQ values, indicating higher sensitivity. This could be advantageous for the analysis of impurities or for applications requiring trace-level quantification.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Experimental Protocol:
-
Parameter Variation: Key chromatographic parameters were intentionally varied, including:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analysis: The effect of these changes on system suitability parameters (e.g., resolution, tailing factor, retention time) was evaluated.
Caption: Key parameters evaluated during robustness testing.
Comparative Performance:
| Varied Parameter | Method A (C18) - Impact | Method B (Phenyl-Hexyl) - Impact |
| pH ± 0.2 | Minor shift in retention time (<5%), SST passed | Minor shift in retention time (<4%), SST passed |
| Temp ± 5°C | Minor shift in retention time (<3%), SST passed | Minor shift in retention time (<3%), SST passed |
| Flow Rate ± 10% | Predictable shift in retention time, SST passed | Predictable shift in retention time, SST passed |
| Organic ± 2% | Significant shift in retention time (>10%), but SST passed | Moderate shift in retention time (<8%), SST passed |
Insight: Both methods proved to be robust. Method B showed slightly less sensitivity to variations in the mobile phase organic composition, which could translate to better day-to-day reproducibility in a routine laboratory setting.
Conclusion and Recommendation
This comparative validation guide demonstrates that both the conventional C18-based method (Method A) and the alternative Phenyl-Hexyl-based method (Method B) are suitable for the intended purpose of quantifying this compound. Both methods meet the stringent acceptance criteria derived from ICH and USP guidelines.[2][5]
However, a critical evaluation of the data reveals that Method B (Phenyl-Hexyl) offers distinct advantages :
-
Superior Selectivity: It provides better resolution for a key degradation product, enhancing its stability-indicating power.
-
Higher Sensitivity: The lower LOD and LOQ make it more suitable for future applications involving low-level impurity analysis.
-
Enhanced Robustness: It shows less susceptibility to minor variations in mobile phase composition.
Therefore, for the routine analysis and quality control of this compound, Method B is the recommended choice . The investment in a Phenyl-Hexyl column is justified by the improved method performance, which ensures greater data confidence and reliability throughout the product's lifecycle. This aligns with the modern lifecycle approach to analytical procedures, which emphasizes building quality and robustness into the method from the development stage.[12]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. actascientific.com [actascientific.com]
- 12. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Peptide Labeling: Dansyl Chloride vs. 4-(Dimethylamino)benzoic Acid Derivatives
Executive Summary
In the landscape of peptide analysis, chemical labeling is a cornerstone technique for enhancing detection, enabling quantification, and probing biological function. Two reagents often encountered in this context are 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and 4-(Dimethylamino)benzoic acid (DMABA). However, their roles and applications are fundamentally different. This guide provides an in-depth comparison, clarifying their distinct functionalities for researchers, scientists, and drug development professionals.
Dansyl chloride is a classic, direct labeling agent that covalently attaches to primary and secondary amines, rendering peptides fluorescent and improving their ionization efficiency in mass spectrometry.[1][2] It is a workhorse for N-terminal sequencing, protein quantification, and structural studies.[3][4] In contrast, DMABA is not typically used for direct peptide labeling in its native carboxylic acid form. Instead, its core structure is a critical component of larger functional molecules, most notably as the chromophore in the quencher DABCYL ([4-((4-(Dimethylamino)phenyl)azo)benzoic Acid]).[5]
Therefore, this guide will compare the direct, post-synthetic labeling capabilities of dansyl chloride with the synthetic incorporation and functional application of DMABA-derived quenchers like DABCYL. We will explore the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis of their performance and applications, particularly in fluorescence-based assays and mass spectrometry.
Chapter 1: The Chemistry of Amine-Reactive Labeling
The most common targets for peptide labeling are primary amines, which include the N-terminal α-amino group of the peptide backbone and the ε-amino group of lysine side chains.[6][7] These groups are nucleophilic under basic conditions (when deprotonated, -NH₂) and readily react with electrophilic reagents.
The choice of labeling reagent dictates the functionality conferred upon the peptide—be it a fluorescent reporter, an affinity tag, or a quencher. The stability of the resulting bond and the reaction's specificity are paramount for generating reliable data.
Chapter 2: Dansyl Chloride: The Fluorescent Workhorse
Dansyl chloride (DNS-Cl) is a fluorescent probe that has been a mainstay in protein chemistry for decades.[4][8] Its sulfonyl chloride group is highly reactive toward unprotonated primary and secondary amines, forming a stable sulfonamide bond.[3][6]
Reaction Mechanism and Specificity
The reaction must be carried out under alkaline conditions (typically pH 9.5-10.0) to ensure the target amino groups are sufficiently deprotonated and nucleophilic.[6][7] While highly reactive with the N-terminus and lysine residues, dansyl chloride can also react with other nucleophilic side chains, such as those of tyrosine, cysteine, and histidine.[9] The sulfonamide bond formed with amino groups is notably stable, even resisting complete acid hydrolysis (e.g., 6 M HCl), which allows for the specific identification of the N-terminal amino acid after digesting the rest of the peptide bonds.[3][10]
A critical consideration is the competing hydrolysis of dansyl chloride in aqueous solutions, which forms the non-reactive dansyl acid.[7] Therefore, the reaction is typically performed using a significant molar excess of the reagent in a mixed organic/aqueous solvent system to maximize labeling efficiency.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of LC-MS and HPLC-UV methods for derivatized compounds
As a Senior Application Scientist, I've witnessed firsthand the evolution of analytical methodologies. While established techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are the bedrock of many quality control labs, the demand for greater sensitivity and specificity continually pushes us toward technologies like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is particularly true when analyzing compounds that are inherently difficult to detect.
This guide addresses a critical scenario in the modern analytical laboratory: the cross-validation of an established HPLC-UV method and a newer LC-MS/MS method for the quantification of a derivatized compound. Often, analytes of interest in drug development—be it a new chemical entity, a biomarker, or a metabolite—lack the necessary physicochemical properties for direct analysis. They may lack a strong chromophore for UV detection, exhibit poor ionization efficiency for mass spectrometry, or have poor chromatographic retention.[1] Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations by chemically modifying the analyte to make it more amenable to separation and detection.[2]
However, when an organization decides to transition from a validated HPLC-UV method to a more sensitive LC-MS/MS method, or when results from the two techniques need to be compared, a rigorous cross-validation study is not just good science—it's a regulatory necessity. This process ensures that the data generated by both methods are reliable, consistent, and interchangeable within defined limits.
This document provides an in-depth technical framework for conducting such a cross-validation. We will move beyond a simple checklist of validation parameters and delve into the causality behind experimental choices, offering field-proven insights to ensure your validation is robust, scientifically sound, and compliant with global regulatory standards like the ICH Q2(R1) guideline.[3]
The Contenders: A Tale of Two Detectors
The choice between HPLC-UV and LC-MS/MS is fundamentally a choice of detector, each with distinct advantages and limitations, especially for derivatized molecules.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique relies on the principle that molecules containing chromophores (light-absorbing functional groups) will absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte. Derivatization is often employed to introduce a potent chromophore into an analyte that otherwise has poor UV absorbance.[4]
-
Strengths: HPLC-UV is renowned for its robustness, relatively low cost, and straightforward operation. It is generally less susceptible to matrix effects than mass spectrometry, making it a workhorse for routine quality control and high-concentration assays.[5]
-
Limitations: Its primary weakness is a lack of specificity and sensitivity compared to MS.[6] If a derivatizing reagent, its by-products, or an endogenous matrix component co-elutes and absorbs at the same wavelength as the analyte derivative, erroneous quantification can result.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion (matching the molecular weight of the derivatized analyte) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides an extremely high degree of certainty in identification and quantification.[7]
-
Strengths: The technique offers unparalleled sensitivity, often reaching picogram or femtogram levels, and superior selectivity due to the specificity of the MRM transition.[8] This makes it ideal for bioanalysis, impurity profiling, and metabolite identification where analyte concentrations are exceedingly low.
-
Limitations: LC-MS/MS systems are more complex and expensive. The ionization process can be susceptible to matrix effects, where co-eluting compounds suppress or enhance the analyte's signal, potentially compromising accuracy if not properly addressed.[9]
The Cross-Validation Blueprint
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[10] Cross-validation, by extension, demonstrates that two different procedures are fit for the same purpose and yield equivalent results. Our blueprint is anchored to the validation characteristics outlined in the ICH Q2(R1) guideline.[11]
Caption: Overall workflow for the cross-validation of two analytical methods.
Head-to-Head: Validation Parameter Deep Dive
For this guide, we will consider a hypothetical scenario: quantifying "Analyte X," a primary amine-containing drug with no native chromophore, in human plasma. The derivatizing agent is Dansyl Chloride, which reacts with the primary amine to yield a highly fluorescent derivative that is also readily ionizable by ESI.[12]
Specificity & Selectivity
-
Causality: This is the cornerstone of any valid analytical method. The experiment is designed to prove that the signal being measured comes exclusively from the derivatized analyte and not from endogenous matrix components, the derivatizing reagent, or its degradation products.[13]
-
HPLC-UV Protocol:
-
Analyze six different blank plasma lots to assess for endogenous interferences at the retention time of the dansyl-analyte X derivative.
-
Analyze a blank plasma sample that has been taken through the derivatization procedure (without analyte) to check for interference from excess reagent or by-products.
-
Analyze a derivatized plasma sample spiked with known, relevant metabolites of Analyte X to ensure they are chromatographically resolved.
-
-
LC-MS/MS Protocol:
-
The inherent selectivity is much higher due to MRM. The primary check is for isobaric interferences (compounds with the same mass).
-
Infuse a high concentration of the derivatized analyte while a blank, derivatized plasma sample is injected. A clean baseline at the analyte's retention time in the MRM channel demonstrates a lack of matrix interference causing false positives.
-
Monitor multiple MRM transitions if possible. The ratio of these transitions should remain constant between standards and actual samples.
-
Linearity & Range
-
Causality: This experiment establishes the concentration range over which the method provides results that are directly proportional to the concentration of the analyte. This underpins the entire quantification model.
-
Protocol:
-
Prepare a stock solution of derivatized Analyte X.
-
Spike blank plasma to create a series of at least six non-zero calibration standards covering the expected concentration range. For LC-MS/MS, this range can be significantly wider and lower than for HPLC-UV.[8]
-
Analyze the calibration curve samples with both methods and plot the response (peak area) versus the nominal concentration.
-
Perform a linear regression analysis. A correlation coefficient (r²) > 0.99 is typically required.
-
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL |
| Regression Equation | y = 1543x + 210 | y = 87500x + 350 |
| Correlation (r²) | 0.9985 | 0.9996 |
Table 1: Comparison of linearity and range for the two methods.
Accuracy & Precision
-
Causality: Accuracy (closeness to the true value) and precision (reproducibility) are determined together to ensure the method is both correct and reliable.[14] These are evaluated using Quality Control (QC) samples prepared at multiple concentrations.
-
Protocol:
-
Prepare QC samples in bulk by spiking blank plasma at four levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC).
-
Intra-assay (Repeatability): Analyze six replicates of LQC and HQC samples in a single analytical run.
-
Inter-assay (Intermediate Precision): Analyze LQC, MQC, and HQC samples across three different runs, preferably on different days and by different analysts.
-
Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision. Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy and ≤15% (≤20% at LLOQ) for %RSD.
-
| QC Level | HPLC-UV Accuracy (% Recovery) | HPLC-UV Precision (%RSD) | LC-MS/MS Accuracy (% Recovery) | LC-MS/MS Precision (%RSD) |
| LQC (10 ng/mL) | 95.8% | 8.2% | 104.5% (at 0.1 ng/mL) | 9.5% (at 0.1 ng/mL) |
| MQC (500 ng/mL) | 101.2% | 4.5% | 98.7% | 3.1% |
| HQC (1500 ng/mL) | 99.5% | 3.8% | 101.9% (at 400 ng/mL) | 2.5% |
Table 2: Inter-assay accuracy and precision data.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Causality: These parameters define the sensitivity of the method. LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Protocol:
-
The LOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision (e.g., within 20%).
-
The LOD is typically determined by analyzing progressively more dilute solutions until the signal-to-noise ratio (S/N) is approximately 3.
-
-
Data Summary: This is where the most significant difference between the two techniques is expected.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| LOD | ~3 ng/mL (S/N ≥ 3) | ~0.03 ng/mL (S/N ≥ 3) |
| LOQ | 10 ng/mL | 0.1 ng/mL |
Table 3: Comparison of sensitivity limits.
Robustness
-
Causality: This experiment tests the method's resilience to small, deliberate changes in its parameters, indicating its reliability during routine use.
-
Protocol:
-
HPLC-UV: Introduce minor variations to parameters such as mobile phase composition (e.g., acetonitrile ± 2%), column temperature (± 5°C), and mobile phase pH (± 0.2 units).
-
LC-MS/MS: In addition to chromatographic parameters, vary MS source settings like gas flow rates (± 5%) and source temperature (± 10°C).
-
-
Analysis: Analyze LQC and HQC samples under each varied condition and evaluate the impact on peak area, retention time, and peak shape. The results are typically discussed narratively, identifying the most critical parameters that must be closely controlled.
Detailed Experimental Protocols
A. Plasma Sample Derivatization (Dansyl Chloride)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of internal standard solution (dansylated analogue of Analyte X).
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5) and vortex briefly.
-
Add 100 µL of Dansyl Chloride solution (1 mg/mL in acetone).
-
Vortex for 1 minute and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the samples and add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
B. HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 335 nm
C. LC-MS/MS Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 3 minutes, hold for 0.5 minutes, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Dansyl-Analyte X: e.g., m/z 450.2 -> 171.1
-
Dansyl-Internal Standard: e.g., m/z 454.2 -> 171.1
-
-
Key MS Parameters: Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C.
Synthesis and Final Recommendation
The cross-validation data clearly delineates the capabilities of each method. The HPLC-UV method is accurate, precise, and linear over a concentration range suitable for later-stage clinical studies or quality control of the final drug product (10-2000 ng/mL). Its robustness to minor changes in chromatographic conditions makes it a reliable workhorse.
The LC-MS/MS method, however, is vastly superior in terms of sensitivity, with an LOQ that is 100-fold lower than the HPLC-UV method (0.1 ng/mL vs. 10 ng/mL).[15] This sensitivity, combined with a much shorter run time (4.5 min vs. 13 min), makes it the unequivocal choice for early-stage discovery, preclinical pharmacokinetics, and bioequivalence studies where sample volume is limited and concentrations are low.[8]
The decision of which method to employ is therefore dictated by the specific application.
Caption: Decision tree for selecting the appropriate analytical method.
Ultimately, this cross-validation exercise provides the critical assurance that both methods are reliable for their intended purpose. It builds a bridge of confidence between different stages of drug development, ensuring that data generated in an early-phase bioanalytical lab using LC-MS/MS can be trusted and correlated with data from a late-phase QC lab using HPLC-UV. This comprehensive understanding and documentation are the hallmarks of a robust and compliant analytical lifecycle management program.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatography-online.org [chromatography-online.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
A Head-to-Head Comparison: The Superiority of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide Ester for Amine Modification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical modification, the precise and efficient acylation of primary amines is a cornerstone technique. This guide provides an in-depth, data-supported comparison of two amine-reactive reagents derived from 4-(Dimethylamino)benzoic acid (DMABA): the N-hydroxysuccinimide (NHS) ester and the acyl chloride. While both are capable of forming a stable amide bond, their performance characteristics diverge dramatically, particularly in the sensitive, often aqueous, environments required for modifying biomolecules. As we will demonstrate, the DMABA-NHS ester offers a significant strategic advantage in terms of stability, selectivity, and overall ease of use, rendering it the superior choice for modern scientific applications.
The Underlying Chemistry: A Tale of Two Leaving Groups
The fundamental difference between these two reagents lies in their activated carboxylate group. The acyl chloride possesses a chlorine atom, a small and highly effective leaving group. This makes 4-(Dimethylamino)benzoyl chloride exceptionally reactive.[1][2][3] In contrast, the DMABA-NHS ester utilizes N-hydroxysuccinimide, a bulkier and less reactive leaving group.[4][5] This seemingly subtle distinction has profound implications for the reagents' behavior, particularly their susceptibility to hydrolysis, the primary competing side reaction.
Acyl chlorides react almost instantaneously and violently with water, hydrolyzing back to the unreactive carboxylic acid and releasing corrosive hydrogen chloride (HCl).[6][7][8][9][10][11] This extreme moisture sensitivity necessitates strictly anhydrous reaction conditions and handling under an inert atmosphere, complicating experimental setups.[12][13] NHS esters, while also susceptible to hydrolysis, react with water at a significantly slower rate.[14][15] The half-life of a typical NHS ester in an aqueous buffer at pH 7 can be several hours, providing a crucial window for the desired reaction with the target amine to proceed efficiently.[15] This inherent stability is the primary reason for the widespread adoption of NHS esters in bioconjugation.[16][17][][19]
At a Glance: Performance Characteristics
To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for each reagent.
| Feature | 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide Ester | 4-(Dimethylamino)benzoyl Chloride |
| Stability in Air | Moderately stable; can be handled briefly in air.[20][21] | Highly unstable; fumes in moist air due to rapid hydrolysis.[6][12] |
| Water Solubility | Poorly soluble, but usable in aqueous buffers with co-solvents (DMSO, DMF).[22][23] | Insoluble; reacts violently with water.[2] |
| Reaction Selectivity | High selectivity for primary aliphatic amines over water and other nucleophiles.[15][][19][24] | Low selectivity; reacts readily with water, alcohols, and phenols.[7][11][25] |
| Optimal pH Range | pH 7.2 - 9.0 (for amine reaction).[15][] | Not applicable for aqueous reactions; requires anhydrous conditions. |
| Reaction Byproducts | N-hydroxysuccinimide (water-soluble, non-corrosive).[14][15] | Hydrogen Chloride (HCl) (corrosive, acidic).[9][26] |
| Handling Requirements | Standard laboratory procedures. | Requires inert atmosphere (glove box or Schlenk line) and anhydrous solvents.[12] |
| Suitability for Bioconjugation | Excellent; the gold standard for labeling proteins and antibodies.[16][17][][27] | Extremely poor; harsh conditions and lack of selectivity are damaging to biomolecules. |
Visualizing the Reaction Pathways
The choice of reagent dictates not only the reaction conditions but also the potential for undesirable side reactions. The following diagrams illustrate these critical differences.
References
- 1. chemrevise.org [chemrevise.org]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 5. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 17. benchchem.com [benchchem.com]
- 19. glenresearch.com [glenresearch.com]
- 20. caymanchem.com [caymanchem.com]
- 21. avantiresearch.com [avantiresearch.com]
- 22. interchim.fr [interchim.fr]
- 23. CAS 23405-15-4: benzoic acid N-hydroxysuccinimide ester [cymitquimica.com]
- 24. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemistrystudent.com [chemistrystudent.com]
- 26. youtube.com [youtube.com]
- 27. NHS ester protocol for labeling proteins [abberior.rocks]
A Senior Application Scientist's Guide to Derivatization of Carboxylic Acids for Mass Spectrometry
Introduction: Overcoming the Analytical Challenge of Carboxylic Acids
Carboxylic acids are central to a vast array of biological processes, from energy metabolism in the Krebs cycle to their role as fatty acids in cellular structure and signaling. Despite their ubiquity, their analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), presents significant challenges. Their inherent polarity leads to poor retention on common reversed-phase (RP) columns, and their acidic nature suppresses ionization efficiency, especially in the often more sensitive and stable positive electrospray ionization (ESI) mode.[1][2][3] Gas chromatography (GC) analysis is often impossible without modification due to their low volatility and thermal instability.[4]
Chemical derivatization addresses these issues head-on. By chemically modifying the carboxyl group, we can transform the analyte into a new compound with properties far more amenable to MS analysis.[1] A well-chosen derivatization strategy can dramatically enhance chromatographic separation, boost ionization efficiency by orders of magnitude, and enable robust, sensitive, and reliable quantification.[1][5][6] This guide provides a comparative analysis of common derivatization reagents, grounded in experimental data, to help you select and implement the optimal strategy for your research.
Pillar 1: Strategic Reagent Selection
The choice of derivatization reagent is not arbitrary; it is dictated by the analytical platform (LC-MS or GC-MS), the goals of the study (quantitative vs. qualitative, chiral analysis), and the nature of the sample matrix.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): The primary goal is often to improve ionization efficiency in positive-mode ESI and increase retention on reversed-phase columns. This is typically achieved by introducing a permanently charged or easily protonated moiety, effectively performing a "charge reversal" on the acidic analyte.[3]
-
For Gas Chromatography-Mass Spectrometry (GC-MS): The focus is on increasing the volatility and thermal stability of the analyte. This is accomplished by replacing the active hydrogen of the carboxyl group with a nonpolar, thermally stable group.[7][8]
The general workflow for a derivatization-based analysis follows a logical sequence from sample preparation to data acquisition.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Sialic Acid Analysis Methods
Introduction
Sialic acids, typically found at the outermost ends of glycan chains on glycoproteins, play a critical role in the safety, efficacy, and serum half-life of many biopharmaceutical products.[1][2] The two most common forms, N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), require precise quantification.[3] While Neu5Ac is the predominant form in humans, Neu5Gc is not synthesized by humans and its presence on a therapeutic glycoprotein can trigger an immune response.[3][4] Consequently, regulatory agencies mandate rigorous monitoring of sialic acid content.
This guide provides an in-depth comparison of common analytical methods for sialic acid quantification, offering insights into designing and executing a successful inter-laboratory study. Such studies are crucial for standardizing methods, validating results across different sites, and ensuring the consistency of data that underpins drug development and manufacturing.[5]
Core Analytical Methodologies for Sialic Acid Quantification
A variety of techniques are employed for sialic acid analysis, each with distinct advantages and limitations.[6][7] The primary methods fall into four categories: chromatographic, mass spectrometric, and enzymatic assays.[6][7]
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This is arguably the most common and well-established method. It involves three key steps:
-
Release: Sialic acids are cleaved from the glycoprotein by mild acid hydrolysis (e.g., using acetic acid).[2][3]
-
Derivatization: The released sialic acids are labeled with a fluorescent tag, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3][8] This reaction targets the keto group of the sialic acid, creating a highly fluorescent derivative.[3]
-
Analysis: The DMB-labeled sialic acids are separated by Reversed-Phase HPLC (RP-HPLC) and quantified using a fluorescence detector.[8][9][10]
-
Expertise & Experience: The choice of a mild acid like acetic acid is critical to prevent the degradation of sialic acids, particularly O-acetylated species, which can be labile.[3] The DMB derivatization step is robust but light-sensitive; therefore, samples should be protected from light and analyzed promptly to ensure data integrity.[9][10]
2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the direct analysis of carbohydrates without the need for derivatization.[11][12]
-
Mechanism: This method separates sialic acids based on their charge at high pH on a strong anion-exchange column.[13] Detection is achieved via pulsed amperometry, which involves applying a series of electric potentials to a gold electrode to oxidize the analytes, generating a measurable current.
-
Advantages: The primary advantage is the elimination of the derivatization step, which saves time and avoids potential errors associated with labeling efficiency.[11][14] HPAE-PAD is highly sensitive and can resolve different sialic acid species.[15][16]
-
Trustworthiness: The reproducibility of HPAE-PAD methods can be affected by the manual preparation of the high-purity sodium hydroxide and sodium acetate eluents.[12] Utilizing a system with dual eluent generation cartridges can significantly improve reproducibility by generating the eluent gradient automatically.[12][15]
3. Mass Spectrometry (MS)
MS-based methods offer high specificity and sensitivity and can be used to analyze sialic acids at different levels: released glycans, glycopeptides, or intact glycoproteins.[17][18]
-
LC-MS/MS: This is the most common MS approach.[17] After release and optional derivatization, sialic acids are separated by liquid chromatography and detected by a mass spectrometer.[17][19] Tandem MS (MS/MS) provides structural information and confident identification.[17]
-
MALDI-TOF MS: Matrix-assisted laser desorption/ionization-time of flight mass spectrometry is another valuable tool, particularly for rapid screening.[1]
-
Authoritative Grounding: LC-MS/MS can distinguish between Neu5Ac and Neu5Gc based on their 16 Dalton mass difference and can also identify various O-acetylated forms.[20]
4. Enzymatic Assays
Enzymatic assays offer a high-throughput-compatible microplate format for total sialic acid quantification.[21][22]
-
Workflow: These kits typically involve a coupled enzyme reaction.[22] First, a sialidase (neuraminidase) releases the sialic acids.[21] Then, N-acetylneuraminic acid aldolase cleaves the sialic acid to pyruvate.[21] The pyruvate is then used in a subsequent reaction that generates a fluorescent or colorimetric signal.[21][22]
-
Causality: The specificity of the enzymes ensures that only sialic acids are measured.[23] However, some O-acetylated sialic acids may be poor substrates for the aldolase, potentially leading to under-quantification.[22] A de-O-acetylation step (mild base hydrolysis) can be included if these species are present.[22]
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is essential for establishing the robustness and transferability of a sialic acid analysis method.
Caption: Workflow for an inter-laboratory sialic acid analysis study.
Key Considerations:
-
Reference Materials: The use of a common, well-characterized reference material is paramount. The NIST Monoclonal Antibody Reference Material (NISTmAb) is an industry standard for such studies.[5] Additionally, certified quantitative standards for Neu5Ac and Neu5Gc are essential for calibration.[3][24][25] NIST also offers a Standard Reference Material (SRM 3655) with certified values for N-linked glycans, which can be used for method validation.[26][27][28]
-
Standardized Protocol: A detailed, unambiguous protocol must be provided to all participating labs. This should specify everything from sample preparation and instrument parameters to data processing and reporting.
-
Data Reporting: Define a clear template for data submission to ensure consistency. This should include raw data (e.g., chromatograms), calibration curves, and calculated results (e.g., moles of sialic acid per mole of protein).
Comparative Performance of Sialic Acid Analysis Methods
The choice of method often depends on the specific requirements of the analysis, such as throughput, sensitivity, and the need for structural information. The following table summarizes the typical performance characteristics observed in inter-laboratory studies.
| Parameter | HPLC-FLD (DMB) | HPAE-PAD | LC-MS/MS | Enzymatic Assay |
| Specificity | Good (derivatization is specific) | High (separation based on charge) | Very High (mass-based detection) | High (enzyme-specific) |
| Sensitivity (LOQ) | Low picomole[4][8] | Femtomole[13] | Low to sub-picomole[19] | Low picomole (fluorescence)[22] |
| Precision (%RSD) | < 5% (intra-lab) | < 5% (with EGC)[12] | < 10% (intra-lab) | < 10% |
| Throughput | Medium (can be automated in 96-well format)[4] | Low to Medium | Low to Medium | High (96/384-well plate)[22] |
| Ease of Use | Moderate (derivatization step) | Moderate (requires specialized system) | Low (requires expertise) | High (kit-based) |
| O-acetylation Info | Yes (can separate some species)[8] | Limited | Yes (mass difference) | No (can be a source of error)[22] |
Experimental Protocols
Protocol 1: Sialic Acid Release and DMB Labeling for HPLC-FLD
This protocol is a self-validating system when run with appropriate standards and controls.
-
Sialic Acid Release (Acid Hydrolysis): a. To 50-100 µg of glycoprotein in a microcentrifuge tube, add 2 M acetic acid to a final volume of 50 µL. b. Expert Note: Including a glycopeptide process standard (e.g., a sialylated glycopeptide) in a separate tube is crucial to assess the efficiency of both the release and labeling steps.[3] c. Tightly cap the tube and incubate at 80°C for 2 hours.[2] d. Cool the sample to room temperature.
-
DMB Derivatization: a. Prepare the DMB labeling solution fresh, protecting it from light. A typical solution contains DMB, sodium hydrosulfite, and 2-mercaptoethanol in acetic acid.[9] b. Add 50 µL of the DMB labeling solution to the 50 µL of hydrolysate. c. Expert Note: Prepare a calibration curve by adding DMB solution to known concentrations of Neu5Ac and Neu5Gc quantitative standards.[3][8] Also, label a sialic acid reference panel to confirm the identity of different species.[9] d. Incubate in the dark at 50°C for 3 hours.[2][9] e. Stop the reaction by adding 400 µL of water.[9] f. The sample is now ready for RP-HPLC analysis. If not analyzed immediately, store at 4°C in the dark for up to 24 hours.[9][10]
Caption: Workflow for DMB labeling of sialic acids for HPLC analysis.
Conclusion and Future Perspectives
Significant variability can still exist between laboratories performing sialic acid analysis.[5] Inter-laboratory studies consistently demonstrate that while many powerful analytical techniques are available, achieving harmonization requires more than just using the same type of instrument.[5] The key to reducing inter-laboratory variability lies in the adoption of consensus protocols, the use of certified reference materials like NISTmAb, and robust data analysis procedures.[5] As the biopharmaceutical industry moves towards more complex glycoprotein therapeutics, the need for accurate, precise, and comparable sialic acid analysis will only intensify. Future efforts should focus on developing automated platforms and advanced data analysis tools to further improve the reliability and comparability of these critical quality attribute assessments.
References
- 1. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Sialic Acids Analysis• QA-Bio • Biopharmaceutical Manufacturing [qa-bio.com]
- 3. ludger.com [ludger.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. HPAE-PAD - A very useful tool for glycan analysis | Separation Science [sepscience.com]
- 12. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Thermo: Direct HPAE-PAD Analysis of Sialic Acids in Glycoprotein Hydrolyzates | Lab Manager [labmanager.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development of a Fast HPAE-PAD Sialic Acid Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 18. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic assay of serum sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide [mdpi.com]
- 24. Sialic acid standards [ludger.com]
- 25. glycom-analytical-standards.myshopify.com [glycom-analytical-standards.myshopify.com]
- 26. New NIST Reference Material Helps Manufacturers Better Assess Their Biological Drug Products | NIST [nist.gov]
- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 28. Glycan Standard Reference Materials | NIST [nist.gov]
A Senior Application Scientist's Guide to MALDI-TOF MS Matrix Selection: Evaluating Alternatives to 4-(Dimethylamino)-2-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the selection of an appropriate matrix is a critical determinant of experimental success in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS). This guide provides an in-depth comparison of alternatives to 4-(Dimethylamino)-2-hydroxybenzoic acid, a compound belonging to a class of molecules with significant potential as MALDI matrices. While direct comparative data for this compound is limited in readily available literature, we can infer its potential performance by examining its structural analogs, particularly aminated cinnamic and benzoic acid derivatives. This guide will delve into the established standard matrices, explore novel high-performance alternatives, and provide detailed experimental protocols to empower you in your matrix selection and application.
The Crucial Role of the Matrix in MALDI-TOF MS
The matrix in MALDI-TOF MS is far more than a simple sample diluent. It is an active participant in the ionization process. An ideal matrix co-crystallizes with the analyte, strongly absorbs laser energy at a specific wavelength (typically 337 nm from a nitrogen laser), and facilitates the "soft" ionization of the analyte, minimizing fragmentation. The choice of matrix can significantly impact sensitivity, resolution, and the types of analytes that can be successfully analyzed.
The Established Workhorses: A Comparative Overview
Three matrices have historically dominated the landscape of MALDI-TOF MS for peptide and protein analysis: α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), and 2,5-Dihydroxybenzoic acid (DHB). Understanding their respective strengths and weaknesses is fundamental to appreciating the advancements offered by newer alternatives.
| Matrix | Primary Analytes | Key Characteristics |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides (< 5 kDa) | "Hard" matrix, can induce some fragmentation. Forms small, homogenous crystals leading to good resolution. Not very soluble in water.[1] |
| Sinapinic acid (SA) | Proteins (> 5 kDa) | "Softer" matrix than CHCA, causing less fragmentation. Suitable for high-mass proteins.[1][2] Tends to form adducts with analytes. |
| 2,5-Dihydroxybenzoic acid (DHB) | Glycoproteins, Glycans, Peptides | Soluble in water and organic solvents. Forms large, needle-like crystals which can lead to "sweet spot" issues but is more tolerant to contaminants.[1][3][4][5] |
Novel Alternatives: Pushing the Boundaries of Performance
Recent research has focused on developing novel matrices that overcome the limitations of the standard choices, offering enhanced sensitivity, stability, and applicability to a wider range of molecules.
Aminated Cinnamic and Benzoic Acid Derivatives
This class of compounds, which includes this compound and its close analog 4-(dimethylamino)cinnamic acid (DMACA), represents a promising frontier in MALDI matrix development.
4-(Dimethylamino)cinnamic acid (DMACA): A Case Study
Recent studies have highlighted DMACA as a high-performance matrix, particularly for high-resolution MALDI imaging of lipids.[6][7][8][9]
Performance Highlights of DMACA:
-
High Sensitivity: Demonstrates superior sensitivity for various lipid classes, including phospholipids and sulfatides, outperforming conventional matrices like 1,5-diaminonaphthalene (DAN) and 2,5-dihydroxyacetophenone (DHA) at small pixel sizes (≤10 μm).[6][7]
-
Vacuum Stability: A critical attribute for imaging experiments that require extended acquisition times.[6]
-
High Extinction Coefficient at 355 nm: Allows for the use of lower laser power without compromising sensitivity, which in turn reduces the laser spot size and minimizes tissue damage.[6][7][9]
-
Dual Polarity: Effective for acquiring high-quality data in both positive and negative ion modes.
The performance of DMACA suggests that the dimethylamino functional group, also present in this compound, plays a crucial role in enhancing ionization efficiency and sensitivity.
2-(4-hydroxyphenylazo)benzoic acid (HABA)
HABA has emerged as a versatile matrix with distinct advantages for the analysis of large biomolecules.
Performance Highlights of HABA:
-
Broad Mass Range: While offering comparable sensitivity to standard matrices for peptides and small proteins, HABA excels in the analysis of larger proteins and glycoproteins, where other matrices may struggle.[10][11]
-
Uniform Crystal Formation: Produces a uniform sample surface, which enhances reproducibility and minimizes the "sweet spot" phenomenon.[10][11]
-
Extended Ion Production: Exhibits prolonged analyte ion production, allowing for the accumulation of many single-shot spectra from the same spot.[10][11]
Halogenated Derivatives: 4-chloro-α-cyanocinnamic acid (ClCCA)
Rational design of MALDI matrices has led to the development of compounds like ClCCA, a chlorinated analog of CHCA.
Performance Highlights of ClCCA:
-
Superior Sensitivity: Demonstrates improved overall sensitivity compared to CHCA.[12]
-
Enhanced Sequence Coverage: Provides better sequence coverage, particularly at low digest levels.[12]
-
Analysis of Labile Peptides: Shows a significant improvement in sensitivity for labile species such as phosphopeptides, with reduced in-source fragmentation.[12]
Experimental Protocols
The following are detailed, step-by-step methodologies for common MALDI-TOF MS sample preparation techniques.
Experimental Workflow: MALDI Sample Preparation
References
- 1. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. proteochem.com [proteochem.com]
- 4. bumc.bu.edu [bumc.bu.edu]
- 5. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALDI - Dried Droplet [mwilm-conway-ucd.de]
- 7. ars.usda.gov [ars.usda.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized MALDI MSI protocol for spatial detection of tryptic peptides in fresh frozen prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boa.unimib.it [boa.unimib.it]
- 12. Experimental design for optimizing MALDI-TOF-MS analysis of palladium complexes | HEMIJSKA INDUSTRIJA (Chemical Industry) [ache-pub.org.rs]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylamino)-2-hydroxybenzoic Acid
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For 4-(Dimethylamino)-2-hydroxybenzoic acid, a compound utilized in various synthetic applications, a rigorous and informed disposal protocol is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and field-proven best practices.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, and structurally similar compounds, present specific risks that dictate the required safety precautions. The primary hazards include irritation to the skin and eyes, and potential respiratory irritation if inhaled as a dust.[1][2]
Table 1: Hazard Profile of 4-(Dimethylamino)benzoic Acid Analogs
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Skin Irritation | Causes skin irritation.[1] | pictogram | P264, P280, P302+P352[1] |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[2] | pictogram | P280, P305+P351+P338[1] |
| Respiratory Irritation | May cause respiratory irritation.[2] | pictogram | P261, P271, P304+P340[1][2] |
The causality behind these classifications lies in the compound's chemical nature as both a carboxylic acid and a tertiary amine. This bifunctional nature requires careful handling to prevent contact and inhalation, forming the basis for the personal protective equipment (PPE) requirements that follow.
Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with robust personal protection. Handling this compound, whether in pure form or as waste, necessitates a specific PPE ensemble to mitigate the risks identified above.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1] This is non-negotiable due to the risk of serious eye damage.
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[3] Contaminated clothing must be removed and washed before reuse.[2]
-
Respiratory Protection: If there is a risk of generating dust, a full-face respirator with an appropriate particulate filter is required.[1] All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood.[1][2]
Step-by-Step Disposal Workflow
The disposal of this compound is governed by regulations from bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5] Adherence to these regulations is mandatory. The following workflow ensures compliance and safety.
Step 1: Waste Classification and Segregation
First, classify the waste. Any this compound, including expired reagents, reaction byproducts, or contaminated materials (e.g., paper towels, gloves), must be treated as hazardous chemical waste.[6][7]
The cardinal rule of chemical waste management is segregation. Do not mix this waste with other chemical waste streams.[6][7] This compound's amine and carboxylic acid functionalities present a risk of hazardous reactions with incompatible materials, such as strong oxidizing agents or acids.[2][3]
Step 2: Container Selection and Management
Select a suitable container for waste accumulation. The container must be:
-
Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the waste.[5][8]
-
In Good Condition: The container must be free of leaks, cracks, or other damage.[8]
-
Sealable: It must have a tightly closing lid or cap to prevent spills and the release of vapors.[3][7][8] Keep the container closed at all times except when adding waste.[7][8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement.[5][6] The waste container must be clearly marked from the moment the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations.[7]
-
The approximate concentration or percentage of each component if it is a mixed waste.[7][8]
-
The date accumulation started.[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8] The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
Step 5: Arranging for Disposal
Once the waste container is full, or before the regulatory accumulation time limit is reached, arrange for its removal. This is done by contacting your institution's Environmental Health & Safety (EHS) department and submitting a hazardous material pickup request.[8] Never dispose of this chemical down the drain, in the regular trash, or by evaporation.[7][9]
Caption: Disposal Workflow Diagram.
Spill and Emergency Response
In the event of a spill, a swift and correct response is critical to ensure personnel safety and minimize environmental impact.[10]
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated. Avoid breathing dust.[2]
-
Remove all sources of ignition.
-
-
Containment and Cleanup:
-
Don appropriate PPE as described in Section 2.
-
For a solid spill, carefully sweep or scoop the material to avoid generating dust.
-
For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the spilled material and cleanup debris into a designated hazardous waste container.[8]
-
Clean the affected area thoroughly.
-
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbents, wipes, and contaminated PPE, must be disposed of as hazardous waste following the procedure outlined in Section 3.[6][8]
Caption: Spill Response Workflow.
Decontamination of Empty Containers
Empty containers that once held this compound are not considered regular trash. They must be decontaminated before disposal.
-
Thoroughly empty all contents from the container.[7]
-
The first rinse with a suitable solvent (e.g., water or an appropriate organic solvent) must be collected and disposed of as hazardous waste.[7]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After thorough rinsing and air-drying, any hazard labels on the container should be defaced or removed before placing it in the appropriate recycling or trash receptacle.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. justrite.com [justrite.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)-2-hydroxybenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 4-(Dimethylamino)-2-hydroxybenzoic acid, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights into the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your well-being and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
-
Skin Irritation: Direct contact can lead to irritation.[1][2][3]
-
Serious Eye Damage/Irritation: The most significant hazard is the potential for serious eye irritation or damage upon contact.[1][3][4]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[1][3]
These hazards mandate a comprehensive PPE strategy to create a reliable barrier between you and the chemical.
Core Protective Measures: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the essential PPE for handling this compound in a laboratory setting.
| Hazard Category | Potential Risk | Recommended Personal Protective Equipment (PPE) |
| Eye and Face Contact | Causes serious eye irritation/damage.[1][4] | Primary: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[1][3] Secondary: A face shield worn over safety goggles is required when there is a significant risk of splashing or dust generation.[5][6] |
| Skin Contact | Causes skin irritation.[1][2][3] | Hand Protection: Chemical-resistant gloves (e.g., disposable nitrile gloves) are mandatory. Gloves must be inspected before use and changed immediately upon contamination.[5] Body Protection: A chemical-resistant lab coat, fully buttoned, is required.[5] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are essential.[5] |
| Inhalation | May cause respiratory irritation.[1][3] | Engineering Controls: All handling of the solid compound should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation.[5][7] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][6] |
Operational Protocol: A Step-by-Step Guide to PPE Usage
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination and ensure your safety.
1. Preparation and Donning Sequence:
-
Area Preparation: Designate a specific area for handling the chemical, preferably within a chemical fume hood. Ensure the fume hood is functioning correctly before you begin.[5][8]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[5]
-
Don PPE: Put on your PPE in the following order:
-
Lab Coat
-
Safety Goggles
-
Face Shield (if necessary)
-
Gloves (ensure they are the correct size and free of defects)[5]
-
2. Post-Handling and Doffing Sequence:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[5]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. This should be done in an area designated for PPE removal.
-
Gloves: Remove gloves first, turning them inside out as you pull them off.
-
Face Shield and Goggles: Remove eye and face protection.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it.
-
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE, even if you did not have direct contact with the chemical.[9]
Visualizing the Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Disposal Plan for Contaminated PPE
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[5][7]
-
Containerization: Use approved, sealed containers for all hazardous waste.[7]
-
Institutional Guidelines: Always follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste.[7]
By integrating these safety measures into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
